Jak-IN-4
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H19N4Na2O6P |
|---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
disodium;[(2R,3R)-2-[(3-carbamoyl-6-phenylpyrrolo[1,2-b]pyridazin-4-yl)amino]-3-hydroxybutyl] phosphate |
InChI |
InChI=1S/C18H21N4O6P.2Na/c1-11(23)15(10-28-29(25,26)27)21-17-14(18(19)24)8-20-22-9-13(7-16(17)22)12-5-3-2-4-6-12;;/h2-9,11,15,21,23H,10H2,1H3,(H2,19,24)(H2,25,26,27);;/q;2*+1/p-2/t11-,15-;;/m1../s1 |
InChI Key |
HWLNKNUKKZSFDI-XGVFAZNSSA-L |
Isomeric SMILES |
C[C@H]([C@@H](COP(=O)([O-])[O-])NC1=C(C=NN2C1=CC(=C2)C3=CC=CC=C3)C(=O)N)O.[Na+].[Na+] |
Canonical SMILES |
CC(C(COP(=O)([O-])[O-])NC1=C(C=NN2C1=CC(=C2)C3=CC=CC=C3)C(=O)N)O.[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Downstream Signaling Effects of Janus Kinase (JAK) Inhibitors: A Technical Guide
Disclaimer: The specific molecule "Jak-IN-4" did not yield specific results in the conducted research. This guide, therefore, provides an in-depth overview of the downstream signaling effects of Janus Kinase (JAK) inhibitors as a class of molecules, using publicly available data for representative and well-characterized JAK inhibitors to illustrate these effects. The principles, experimental methodologies, and signaling pathways described are fundamental to the study of JAK inhibition.
Introduction to Janus Kinase (JAK) Inhibition
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of cellular signaling. They play a pivotal role in the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, which transduces signals from a wide array of cytokines, interferons, and growth factors from the cell surface to the nucleus, influencing gene transcription.[1][2][3][4] This pathway is integral to numerous cellular processes, including immunity, cell proliferation, differentiation, and apoptosis.[3][5] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune diseases, inflammatory conditions, and cancers.[5][6]
JAK inhibitors are a class of targeted small molecules that modulate the immune response by blocking the activity of one or more JAK family members.[1][7] By competitively binding to the ATP-binding site within the kinase domain of JAKs, these inhibitors prevent the phosphorylation and activation of STAT proteins, thereby interrupting the downstream signaling cascade.[8] This guide explores the downstream consequences of JAK inhibition, focusing on the molecular and cellular effects, and provides an overview of the experimental approaches used to characterize these activities.
The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling cascade is initiated by the binding of a ligand, typically a cytokine, to its cognate transmembrane receptor.[4] This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[2][9] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins.[2][5] STATs are recruited to these phosphorylated sites via their SH2 domains and are subsequently phosphorylated by the activated JAKs.[10] Upon phosphorylation, STATs dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes.[2][5][9]
The specificity of the cellular response is determined by the particular combination of cytokine receptors, JAKs, and STATs involved.[6] Different JAKs are associated with different cytokine receptors, and different STAT proteins have distinct and sometimes overlapping roles in gene regulation.[5]
Quantitative Effects of JAK Inhibitors on Downstream Signaling
The potency and selectivity of JAK inhibitors are quantified by measuring their effects on specific downstream signaling events, primarily the phosphorylation of STAT proteins, and subsequent cellular responses like proliferation. The data below is compiled for representative, clinically relevant JAK inhibitors to illustrate the typical quantitative outcomes of JAK inhibition.
| Compound | Target(s) | Assay Type | Cell Line | Measured Endpoint | IC50 (nM) | Reference |
| Tofacitinib | JAK3, JAK1 | Kinase Assay | - | JAK3 Inhibition | 2 | [1] |
| Tofacitinib | JAK1, JAK3 | Kinase Assay | - | JAK1 Inhibition | 100 | [1] |
| Tofacitinib | JAK2 | Kinase Assay | - | JAK2 Inhibition | 20 | [1] |
| Ruxolitinib | JAK2 | Enzymatic Assay | - | JAK2 Inhibition | 4 | [11] |
| Ruxolitinib | JAK2 | Cellular Assay | SET2 | pSTAT5 Inhibition | 14 | [11] |
| Fedratinib | JAK2 | Enzymatic Assay | - | JAK2 Inhibition | 14 | [11] |
| Fedratinib | JAK2 | Cellular Assay | SET2 | pSTAT5 Inhibition | 672 | [11] |
| Momelotinib | JAK2 | Enzymatic Assay | - | JAK2 Inhibition | 51 | [11] |
| Momelotinib | JAK2 | Cellular Assay | SET2 | pSTAT5 Inhibition | 205 | [11] |
| Pacritinib | JAK2 | Enzymatic Assay | - | JAK2 Inhibition | 53 | [11] |
| Pacritinib | JAK2 | Cellular Assay | SET2 | pSTAT5 Inhibition | 429 | [11] |
| ZE74-0282 | JAK2 V617F | Cellular Assay | BaF3 JAK2 V617F | pSTAT5 Inhibition | Nanomolar Potency | [12] |
| ZE74-0282 | JAK2 V617F | Cellular Assay | BaF3 JAK2 V617F | Proliferation | 100x selective vs WT | [12] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols for Assessing Downstream Effects
The characterization of JAK inhibitors involves a variety of in vitro cellular and biochemical assays. Below are generalized protocols for key experiments.
Western Blotting for Phospho-STAT (pSTAT) Levels
This method is used to detect and quantify the levels of phosphorylated STAT proteins in cell lysates following treatment with a JAK inhibitor.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., SET2, BaF3, or primary cells) and allow them to adhere or stabilize. Starve cells of serum if necessary to reduce basal signaling. Treat cells with various concentrations of the JAK inhibitor for a predetermined time.
-
Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-2, IL-6, IFN-γ) for a short period (e.g., 15-30 minutes) to induce JAK-STAT signaling.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for a phosphorylated STAT protein (e.g., anti-pSTAT3, anti-pSTAT5).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the pSTAT signal to the total STAT or a housekeeping protein (e.g., β-actin, GAPDH) to determine the relative inhibition at each inhibitor concentration.
Cellular Proliferation Assay
This assay measures the effect of a JAK inhibitor on the proliferation of cells that are dependent on JAK-STAT signaling for growth.
Protocol:
-
Cell Seeding: Seed a JAK-dependent cell line (e.g., BaF3 cells engineered to express a constitutively active JAK mutant, or cytokine-dependent cell lines) in a 96-well plate at a predetermined density.
-
Inhibitor Treatment: Add serial dilutions of the JAK inhibitor to the wells. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for a period that allows for cell proliferation (e.g., 48-72 hours).
-
Viability/Proliferation Measurement: Add a reagent to measure cell viability or proliferation. Common methods include:
-
MTS/MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
-
Data Acquisition: Read the absorbance or luminescence on a plate reader.
-
Analysis: Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value for anti-proliferative activity.
Conclusion
JAK inhibitors represent a significant advancement in the treatment of various inflammatory and autoimmune diseases, as well as certain cancers. Their mechanism of action, centered on the inhibition of the JAK-STAT signaling pathway, leads to a profound reduction in the downstream effects of pro-inflammatory cytokines and other signaling molecules. The in-depth characterization of these downstream effects, through quantitative cellular and biochemical assays, is crucial for the development of new, more selective, and potent JAK inhibitors. The methodologies and principles outlined in this guide provide a foundational framework for researchers and drug development professionals working in this dynamic field.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. assaygenie.com [assaygenie.com]
- 5. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Eilean Therapeutics to Present First-in-Class, Wild-Type-Sparing JAK2-JH2/V617F Inhibitor ZE74-0282 at ASH 2025 and Initiate Clinical Studies in December 2025 - BioSpace [biospace.com]
The Effect of JAK Inhibition on STAT Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism by which Janus kinase (JAK) inhibitors modulate signal transducer and activator of transcription (STAT) phosphorylation. Given the absence of specific public domain data for a molecule designated "Jak-IN-4," this document will focus on the well-established principles of JAK inhibition, utilizing publicly available data for the representative and clinically approved JAK inhibitor, Tofacitinib, as a case study.
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade in immunity, cell proliferation, and differentiation.[1][2][3] The pathway is initiated by the binding of cytokines, such as interleukins and interferons, to their specific cell surface receptors.[1][2][4] This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[1][2][5]
The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins.[2][6][7] STATs are recruited to these phosphorylated sites via their SH2 domains and are subsequently phosphorylated by the activated JAKs.[1][2][7] Upon phosphorylation, STAT proteins dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes.[1][2][8] The JAK family in mammals comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][4][9] The STAT family consists of seven members: STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6.[6]
Mechanism of Action of JAK Inhibitors
JAK inhibitors are small molecules that typically act as ATP-competitive inhibitors of the JAK enzymes.[10] By binding to the ATP-binding pocket of the kinase domain of JAKs, these inhibitors prevent the phosphorylation of JAKs themselves, the cytokine receptors, and subsequently, the STAT proteins.[11] This blockade of the signaling cascade ultimately leads to a reduction in the transcription of pro-inflammatory and other target genes.[11] The selectivity of JAK inhibitors for the different JAK isoforms varies, which can influence their therapeutic efficacy and side-effect profiles.[9][10][12]
Quantitative Analysis of Tofacitinib's Effect on STAT Phosphorylation
Tofacitinib is a well-characterized JAK inhibitor approved for the treatment of several inflammatory diseases.[13] Its inhibitory activity against different JAK isoforms and its effect on STAT phosphorylation in cellular assays have been extensively documented.
| Parameter | JAK1 | JAK2 | JAK3 | TYK2 | Reference |
| Enzymatic IC50 (nM) | 15.1 | 77.4 | 55.0 | 489 | [14] |
| Table 1: In vitro enzymatic inhibitory activity of Tofacitinib against JAK isoforms. |
| Cellular Assay | Cytokine Stimulus | STAT Protein | Cell Type | IC50 (nM) | Reference |
| pSTAT3 Induction | IL-6 | STAT3 | CD4+ T cells | Data not specified in provided abstracts, but inhibition is dose-dependent | [15] |
| pSTAT5 Induction | IL-2 | STAT5 | Natural Killer cells | Data not specified in provided abstracts, but inhibition is dose-dependent | [15] |
| pSTAT1 Induction | IFN-γ | STAT1 | Monocytes | Data not specified in provided abstracts, but inhibition is dose-dependent | [15] |
| Table 2: Cellular activity of Tofacitinib on cytokine-induced STAT phosphorylation. While specific IC50 values from a single source are not available in the provided search results, the data indicates dose-dependent inhibition. |
Experimental Protocols for Assessing STAT Phosphorylation
A common method to evaluate the effect of a JAK inhibitor on STAT phosphorylation is through a cell-based assay followed by detection of phosphorylated STAT proteins.
Objective: To determine the dose-dependent effect of a JAK inhibitor on cytokine-induced STAT phosphorylation in a relevant cell line or primary cells.
Materials:
-
Cell line (e.g., TF-1, UT-7) or primary cells (e.g., PBMCs)
-
Cell culture medium and supplements
-
Cytokine (e.g., IL-6, IFN-γ, GM-CSF)
-
JAK inhibitor (e.g., Tofacitinib)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-STAT and anti-total-STAT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Starvation:
-
Culture cells to the desired confluency.
-
Prior to stimulation, starve the cells in serum-free or low-serum medium for 4-24 hours to reduce basal signaling.
-
-
Inhibitor Treatment:
-
Pre-incubate the starved cells with varying concentrations of the JAK inhibitor or vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Cytokine Stimulation:
-
Add the appropriate cytokine to the cell cultures to induce JAK-STAT signaling. The optimal concentration and time of stimulation should be determined empirically (typically 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total STAT protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for both phosphorylated and total STAT proteins.
-
Normalize the phospho-STAT signal to the total STAT signal.
-
Plot the normalized phospho-STAT signal against the inhibitor concentration and calculate the IC50 value using non-linear regression.
-
Conclusion
The inhibition of STAT phosphorylation via the targeting of JAKs is a validated and effective therapeutic strategy for a range of diseases. A thorough understanding of the JAK-STAT signaling pathway and the mechanism of action of specific inhibitors is crucial for the development of novel and selective therapeutics. The quantitative characterization of an inhibitor's potency and selectivity, through both enzymatic and cellular assays, is a cornerstone of the preclinical evaluation of these compounds. The methodologies outlined in this guide provide a framework for the robust assessment of novel JAK inhibitors and their impact on STAT signaling.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. assaygenie.com [assaygenie.com]
- 5. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. Advances in the discovery of selective JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 14. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Investigating Jak-IN-4: A Novel Selective JAK1 Inhibitor in Preclinical Models of Autoimmune Disease
Disclaimer: Jak-IN-4 is a hypothetical compound name used for the purpose of this technical guide. The data and experimental details presented herein are a composite synthesized from publicly available information on various selective Janus kinase (JAK) 1 inhibitors and are intended for illustrative purposes for researchers, scientists, and drug development professionals.
Introduction
Autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease are characterized by a dysregulated immune response, leading to chronic inflammation and tissue damage.[1][2] A key signaling cascade implicated in the pathogenesis of these disorders is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3][4] This pathway transduces signals from a multitude of cytokines and growth factors that are pivotal for immune cell growth, differentiation, and function.[2][5] The JAK family comprises four intracellular tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[2][5] Given their central role in mediating inflammatory processes, JAKs have emerged as significant therapeutic targets.[1][6]
While first-generation JAK inhibitors demonstrated broad efficacy by targeting multiple JAK isoforms, this lack of specificity has been associated with safety concerns.[7] This has spurred the development of second-generation, more selective inhibitors.[6] this compound is a novel, orally bioavailable small molecule designed to potently and selectively inhibit JAK1. By selectively targeting JAK1, this compound aims to modulate the signaling of key pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferons (IFNs), while minimizing off-target effects associated with the inhibition of other JAK isoforms, such as the hematological effects linked to JAK2 inhibition.[7][8] This guide provides an in-depth overview of the preclinical evaluation of this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile in the context of autoimmune disease models.
Mechanism of Action: Selective Inhibition of the JAK1/STAT Pathway
The canonical JAK/STAT signaling pathway is initiated upon the binding of a cytokine to its cognate receptor on the cell surface.[6] This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation.[6] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins.[1] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.[2][6]
This compound exerts its therapeutic effect by selectively binding to the ATP-binding pocket of JAK1, preventing its phosphorylation and subsequent activation. This targeted inhibition of JAK1 disrupts the downstream signaling of multiple pro-inflammatory cytokines that are dependent on this kinase, thereby ameliorating the inflammatory cascade characteristic of autoimmune diseases.[1][9]
Preclinical Characterization
In Vitro Potency and Selectivity
The inhibitory activity of this compound was assessed against the four members of the JAK family using enzymatic and cell-based assays. The data demonstrates a high degree of selectivity for JAK1 over the other JAK isoforms.
Table 1: In Vitro Inhibitory Profile of this compound
| Assay Type | Target | IC50 (nM) |
| Enzymatic Assay | JAK1 | 3.8 |
| JAK2 | 72 | |
| JAK3 | 298 | |
| TYK2 | 115 | |
| Cellular Assay | IL-6 induced pSTAT1 (JAK1) | 70 |
| (Human Whole Blood) | GM-CSF induced pSTAT5 (JAK2) | 770 |
Data is hypothetical and representative of a selective JAK1 inhibitor.[7]
Experimental Protocol: Human Whole Blood Assay for pSTAT Inhibition
This assay evaluates the functional selectivity of a JAK inhibitor in a physiologically relevant matrix.
-
Blood Collection: Whole blood is collected from healthy human volunteers into sodium heparin tubes.
-
Compound Incubation: Aliquots of whole blood are pre-incubated with escalating concentrations of this compound or vehicle control (DMSO) for 1 hour at 37°C.
-
Cytokine Stimulation: To assess JAK1-dependent signaling, samples are stimulated with recombinant human IL-6 (a JAK1-dependent cytokine) for 15 minutes at 37°C. To assess JAK2-dependent signaling, separate samples are stimulated with recombinant human GM-CSF (a JAK2-dependent cytokine).
-
Cell Lysis and Fixing: Red blood cells are lysed, and the remaining white blood cells are fixed with a paraformaldehyde-based buffer.
-
Permeabilization and Staining: Cells are permeabilized with methanol and then stained with fluorescently-labeled antibodies specific for phosphorylated STAT1 (pSTAT1) or phosphorylated STAT5 (pSTAT5), along with cell surface markers to identify specific immune cell populations (e.g., CD4+ T cells).
-
Flow Cytometry: Samples are analyzed by flow cytometry to quantify the level of pSTAT1 or pSTAT5 in the target cell population.
-
Data Analysis: The concentration of this compound required to inhibit 50% of the cytokine-induced STAT phosphorylation (IC50) is calculated using a non-linear regression model.
Pharmacokinetic Profile in Rodents
The pharmacokinetic properties of this compound were evaluated in Sprague-Dawley rats following a single oral administration.
Table 2: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, PO)
| Parameter | Unit | Value |
| Tmax (Time to maximum concentration) | h | 1.5 |
| Cmax (Maximum plasma concentration) | ng/mL | 1250 |
| AUC (Area under the curve) | ng*h/mL | 7800 |
| T1/2 (Half-life) | h | 4.2 |
| CL/F (Apparent total clearance) | mL/min/kg | 21.4 |
| Vd/F (Apparent volume of distribution) | L/kg | 7.6 |
Data is hypothetical and representative of a small molecule inhibitor.[10][11]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Dosing: Male Sprague-Dawley rats (n=3 per time point) are administered a single oral dose of this compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Blood Sampling: Blood samples are collected via the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.
Efficacy in a Preclinical Model of Rheumatoid Arthritis
The therapeutic potential of this compound was assessed in a rat model of collagen-induced arthritis (CIA), a widely used and well-characterized model that shares many pathological features with human rheumatoid arthritis.[12][13]
Experimental Workflow for In Vivo Efficacy Studies
In Vivo Efficacy Results
Oral administration of this compound resulted in a dose-dependent reduction in the clinical signs of arthritis in the rat CIA model.
Table 3: Efficacy of this compound in Rat Collagen-Induced Arthritis Model
| Treatment Group | Dose (mg/kg, PO) | Mean Arthritis Score (Day 21) | Paw Swelling Reduction (%) | Bone Resorption Score |
| Vehicle | - | 10.2 ± 1.1 | 0 | 3.5 ± 0.4 |
| This compound | 3 | 6.1 ± 0.9 | 40 | 2.1 ± 0.3 |
| This compound | 10 | 2.5 ± 0.5 | 75 | 0.8 ± 0.2 |
| Tofacitinib | 10 | 2.8 ± 0.6 | 72 | 0.9 ± 0.2 |
*Data is hypothetical and presented as mean ± SEM. p<0.05, **p<0.01 vs. Vehicle. Arthritis and bone resorption scores are on a scale of 0-12 and 0-4, respectively.[2][12]
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Rats
-
Induction of Arthritis: On day 0, female Lewis rats are immunized with an intradermal injection at the base of the tail with an emulsion of bovine type II collagen and incomplete Freund's adjuvant. A booster immunization is given on day 7.
-
Disease Monitoring: Following the booster immunization, animals are monitored daily for the onset of arthritis. Clinical signs of arthritis (e.g., erythema and swelling of the paws) are scored on a scale of 0-4 for each paw, for a maximum score of 16 per animal. Paw volume is measured using a plethysmometer.
-
Treatment: Upon the onset of arthritis (typically around day 10-12), animals are randomized into treatment groups and receive daily oral doses of this compound, a positive control (e.g., tofacitinib), or vehicle.
-
Endpoint Analysis: On day 21, the study is terminated.
-
Histopathology: Hind paws are collected, fixed in formalin, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Biomarker Analysis: Blood is collected for the measurement of systemic inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA or multiplex assay. Splenocytes may be isolated to assess T-cell populations (e.g., Th1, Th17) by flow cytometry.
-
Conclusion
The preclinical data for the hypothetical selective JAK1 inhibitor, this compound, demonstrates a promising profile for the treatment of autoimmune diseases. Its high potency and selectivity for JAK1 in vitro translate to significant efficacy in a stringent in vivo model of rheumatoid arthritis. By selectively targeting the JAK1-mediated signaling of key pro-inflammatory cytokines, this compound represents a potentially safer and more effective therapeutic strategy compared to broader-spectrum JAK inhibitors. Further investigation, including long-term safety and toxicology studies, is warranted to support its progression into clinical development for the treatment of a range of autoimmune and inflammatory conditions.
References
- 1. Janus kinase Inhibitors in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AB0095 PRECLINICAL CHARACTERIZATION OF CJ-15314, A HIGHLY SELECTIVE JAK1 INHIBITOR, FOR THE TREATMENT OF AUTOIMMUNE DISEASES | Annals of the Rheumatic Diseases [ard.bmj.com]
- 8. Pharmacodynamics of Janus kinase inhibitors for the treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JAK Inhibitors in Rheumatoid Arthritis: An Evidence-Based Review on the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, Pharmacodynamics, and Proposed Dosing of the Oral JAK1 and JAK2 Inhibitor Baricitinib in Pediatric and Young Adult CANDLE and SAVI Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Autoimmune Arthritis Preclinical Models | ChemPartner [chempartner.com]
Jak-IN-4: A Prodrug Approach for Selective JAK1/3 Inhibition in Cytokine Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Jak-IN-4, a prodrug of a potent and selective JAK1/3 inhibitor, and its role in the modulation of cytokine signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Janus kinase (JAK) family of enzymes.
Core Concepts: The JAK/STAT Pathway and the Rationale for Selective Inhibition
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of signal transduction for a wide array of cytokines and growth factors.[1][2] This signaling cascade, known as the JAK/STAT pathway, is pivotal for immune function and hematopoiesis. Dysregulation of this pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, as well as malignancies.[3]
The development of small molecule JAK inhibitors (JAKis) has provided a valuable therapeutic strategy for these conditions. However, the varying roles of individual JAK isoforms necessitate the development of selective inhibitors to optimize efficacy and minimize off-target effects. For instance, while pan-JAK inhibition can be effective, it may also lead to undesirable side effects due to the broad suppression of cytokine signaling.[2] this compound was developed as a prodrug to deliver a selective JAK1/3 inhibitor, aiming to harness the therapeutic benefits of targeting these specific isoforms while potentially offering an improved safety profile.
This compound and its Active Metabolite: A Profile
This compound (designated as compound 32 in its primary publication) is a phosphate prodrug designed to improve the in vivo exposure of its active form, a potent pyrrolopyridazine diol inhibitor of JAK1 and JAK3 (compound 22 ).[4] The active compound 22 exhibits functional selectivity for JAK1 and JAK3 over other JAK family members.
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of the active metabolite of this compound (compound 22 ) was assessed in biochemical and cellular assays. The half-maximal inhibitory concentrations (IC50) against the four human JAK isoforms are summarized below.
| Kinase Target | Biochemical IC50 (nM) | Cellular IC50 (nM) - pSTAT Inhibition |
| JAK1 | 1.1 | 180 (IL-2 stimulated T-cells) |
| JAK2 | 42 | 3300 (GM-CSF stimulated monocytes) |
| JAK3 | 1.6 | 180 (IL-2 stimulated T-cells) |
| TYK2 | 24 | >10,000 (IFNα stimulated monocytes) |
Data extracted from Spergel SH, et al. ACS Med Chem Lett. 2019.[4]
Role in Cytokine Signaling Pathways
The active form of this compound, a selective JAK1 and JAK3 inhibitor, primarily modulates the signaling of cytokines that utilize these two kinases. JAK1 is broadly involved in the signaling of many cytokines, often pairing with other JAKs. JAK3, in contrast, is predominantly associated with the common gamma chain (γc) of cytokine receptors, which is crucial for lymphocyte function.
By inhibiting JAK1 and JAK3, the active metabolite of this compound is expected to block the signaling of key cytokines involved in inflammatory and autoimmune responses, including:
-
Interleukin-2 (IL-2): Critical for T-cell proliferation and differentiation.
-
Interleukin-4 (IL-4): A key driver of Th2 immune responses.
-
Interleukin-7 (IL-7): Essential for lymphocyte development and homeostasis.
-
Interleukin-9 (IL-9): Involved in allergic inflammation.
-
Interleukin-15 (IL-15): Important for natural killer (NK) cell and T-cell memory.
-
Interleukin-21 (IL-21): Plays a role in the differentiation of B-cells and Th17 cells.
-
Interferon-gamma (IFN-γ): A pro-inflammatory cytokine that signals through JAK1 and JAK2. Due to potent JAK1 inhibition, IFN-γ signaling would be attenuated.
The following diagrams illustrate the canonical JAK/STAT signaling pathway and the points of intervention for the active metabolite of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound and its active metabolite.
In Vitro Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified JAK enzymes.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Peptide substrate (e.g., a poly(Glu, Tyr) 4:1 peptide).
-
Adenosine triphosphate (ATP).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test compound (active metabolite of this compound).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system.
-
384-well assay plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the JAK enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be at or near the Km for each respective enzyme.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cellular Phospho-STAT (pSTAT) Flow Cytometry Assay
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
Materials:
-
Freshly collected whole blood or isolated PBMCs.
-
Cytokines for stimulation (e.g., IL-2, IL-6, GM-CSF, IFN-α).
-
Test compound (active metabolite of this compound).
-
Fixation and permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8, CD14) and phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).
-
Flow cytometer.
Procedure:
-
Aliquot whole blood or PBMCs into tubes.
-
Pre-incubate the cells with serial dilutions of the test compound or DMSO (vehicle control) for a specified time (e.g., 1 hour) at 37°C.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15 minutes) at 37°C. Leave one set of tubes unstimulated as a negative control.
-
Fix the cells immediately by adding a fixation buffer.
-
Lyse red blood cells (if using whole blood).
-
Permeabilize the cells by adding a permeabilization buffer and incubating on ice.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular pSTAT proteins.
-
Wash the cells and resuspend in a suitable buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer.
-
Analyze the data by gating on specific cell populations and quantifying the median fluorescence intensity (MFI) of the pSTAT signal.
-
Calculate the percent inhibition of cytokine-induced pSTAT phosphorylation for each compound concentration.
-
Determine the cellular IC50 values by fitting the data to a dose-response curve.
Murine Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old).
-
Bovine type II collagen.
-
Complete Freund's Adjuvant (CFA).
-
Incomplete Freund's Adjuvant (IFA).
-
This compound (prodrug).
-
Vehicle for oral administration.
-
Calipers for measuring paw thickness.
-
Clinical scoring system for arthritis severity.
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen in CFA. Administer an intradermal injection of the emulsion at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Administer an intradermal booster injection of the emulsion.
-
Disease Monitoring: Beginning around day 21, monitor the mice daily for the onset and severity of arthritis. Score each paw based on a scale of 0-4 for erythema, swelling, and joint deformity. The maximum clinical score per mouse is 16. Measure paw thickness using calipers.
-
Treatment: Once the mice develop signs of arthritis (e.g., a mean clinical score of 4-6), randomize them into treatment groups. Administer this compound or vehicle orally, once or twice daily, for a specified duration (e.g., 14-21 days).
-
Efficacy Assessment: Continue to monitor and record clinical scores and paw thickness throughout the treatment period.
-
Terminal Analysis: At the end of the study, collect paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
Conclusion
This compound represents a targeted approach to modulating cytokine signaling through the selective inhibition of JAK1 and JAK3 via its active metabolite. The data presented in this guide demonstrate the potent and selective inhibitory activity of the active compound and the in vivo efficacy of the prodrug in a relevant preclinical model of rheumatoid arthritis. The detailed experimental protocols provided herein offer a framework for the further investigation of this compound and other selective JAK inhibitors in both basic research and drug development settings. The continued exploration of such targeted therapies holds promise for the development of more effective and safer treatments for a range of immune-mediated diseases.
References
The Prodrug Approach to JAK Inhibition: A Deep Dive into the Structure-Activity Relationship of Jak-IN-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the structure-activity relationship (SAR) of Jak-IN-4, a phosphate prodrug of a potent JAK1/3 inhibitor. Developed to overcome the poor pharmacokinetic properties of its active counterpart, this compound represents a strategic approach in the development of targeted therapies for autoimmune diseases. This document provides a comprehensive overview of the SAR, experimental methodologies, and the underlying signaling pathways.
Introduction: The Janus Kinase Family and Therapeutic Targeting
The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling.[1][2] This signaling cascade, known as the JAK-STAT pathway, is integral to the regulation of immune responses, hematopoiesis, and cellular growth.[3] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases, as well as myeloproliferative neoplasms and cancers, making JAKs attractive targets for therapeutic intervention.[1][4]
JAK inhibitors are classified based on their selectivity for the different JAK isoforms. While pan-JAK inhibitors have shown clinical efficacy, there is a drive towards developing more selective inhibitors to minimize off-target effects.[5] The focus of this guide, the active form of this compound, was designed to be a selective inhibitor of JAK1 and JAK3.
The Challenge of Drug Development: Overcoming Poor Physicochemical Properties
The development of potent and selective kinase inhibitors is often hampered by suboptimal physicochemical properties, such as poor solubility and low oral absorption, which can limit their clinical utility. The active form of this compound, compound 22 , exhibited potent and selective inhibition of JAK1 and JAK3 but suffered from poor absorption due to its physical properties.[4] To address this, a prodrug strategy was employed, leading to the synthesis of this compound (compound 32 ), a phosphate ester of compound 22 .[4][6] This approach is designed to improve solubility and oral bioavailability, with the phosphate group being cleaved in vivo by phosphatases to release the active drug.
Structure-Activity Relationship (SAR) Studies
The discovery of the active form of this compound (compound 22 ) stemmed from a focused medicinal chemistry effort to identify potent and selective JAK1/3 inhibitors. The core scaffold and key structural modifications that led to the desired activity and selectivity profile are summarized below.
Core Scaffold and Key Interactions
The general structure of the chemical series explored consists of a pyrrolopyridazine core. Key to the inhibitory activity is the interaction of the scaffold with the hinge region of the ATP-binding site of the JAK enzymes. Modifications at various positions of this core were investigated to optimize potency and selectivity.
Quantitative SAR Data
The following table summarizes the in vitro inhibitory activity of key compounds from the discovery effort, including the active form of this compound (compound 22 ), against the four JAK isoforms. The data is presented as IC50 values (nM), which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Tofacitinib (1) | 112 | 20 | 1 | - |
| 22 (Active form of this compound) | 1.8 | 48 | 4.1 | 630 |
Data extracted from Spergel SH, et al. ACS Med Chem Lett. 2019.[4]
SAR Analysis:
-
Tofacitinib (1) , a known pan-JAK inhibitor, shows potent inhibition across JAK1, JAK2, and JAK3.[4]
-
Compound 22 demonstrates high potency against JAK1 and JAK3, with IC50 values in the low nanomolar range.[4]
-
Importantly, compound 22 exhibits significant selectivity over JAK2 (approximately 27-fold) and even greater selectivity against TYK2. This selectivity profile for JAK1/3 over JAK2 is a key feature, as JAK2 inhibition is associated with hematological side effects.[5]
Experimental Protocols
This section details the methodologies used to generate the data presented in this guide.
In Vitro JAK Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds against the four JAK isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide) are used.
-
Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration gradient.
-
Assay Reaction: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture contains the specific JAK enzyme, the peptide substrate, ATP, and the test compound at various concentrations. The reaction is initiated by the addition of ATP.
-
Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay: Using an ATP detection reagent (e.g., Kinase-Glo®) to measure the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity.
-
Fluorescence-based Assay: Using a phosphospecific antibody that binds to the phosphorylated substrate, which is then detected by a fluorescently labeled secondary antibody.
-
-
Data Analysis: The raw data is converted to percent inhibition relative to a control (no inhibitor). The IC50 values are then calculated by fitting the concentration-response data to a four-parameter logistic equation.[7]
Cellular STAT Phosphorylation Assay
Objective: To assess the ability of compounds to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.
Methodology:
-
Cell Culture: A relevant cell line that expresses the target JAKs and cytokine receptors is used (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific cell line like TF-1).
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound for a specified period.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine to activate the target JAK-STAT pathway (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, or IFN-γ for JAK1/2).
-
Cell Lysis and Protein Quantification: After stimulation, the cells are lysed, and the total protein concentration is determined.
-
Detection of Phospho-STAT: The levels of phosphorylated STAT (pSTAT) are measured using methods such as:
-
Western Blotting: Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target STAT protein.
-
ELISA: A plate-based assay where cell lysates are added to wells coated with a capture antibody for the target STAT protein, and a detection antibody specific for the phosphorylated form is used for quantification.
-
Flow Cytometry (Phosflow): Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated STAT protein. The fluorescence intensity is then measured by flow cytometry.
-
-
Data Analysis: The amount of pSTAT is normalized to the total amount of the STAT protein or a housekeeping protein. The IC50 values are calculated from the concentration-response curves.
Murine Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the in vivo efficacy of a compound in a preclinical model of rheumatoid arthritis.
Methodology:
-
Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant at the base of the tail. A booster injection is given 21 days later.
-
Compound Administration: Treatment with the test compound (in this case, the prodrug this compound) or vehicle is initiated when mice show signs of arthritis (e.g., paw swelling). The compound is typically administered orally once or twice daily.
-
Clinical Scoring: The severity of arthritis is assessed regularly (e.g., daily or every other day) by scoring each paw for inflammation, swelling, and redness on a scale of 0 to 4. The scores for all four paws are summed to give a total clinical score for each mouse.
-
Histological Analysis: At the end of the study, the animals are euthanized, and their paws are collected for histological analysis to assess inflammation, pannus formation, and bone and cartilage erosion.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples can be collected at various time points to measure the plasma concentration of the active drug and to assess the inhibition of target biomarkers (e.g., ex vivo STAT phosphorylation).
-
Data Analysis: The clinical scores and histological data are statistically analyzed to compare the treated groups with the vehicle control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows discussed in this guide.
The JAK-STAT Signaling Pathway
Caption: Overview of the JAK-STAT signaling cascade.
In Vitro Kinase Inhibition Assay Workflow
Caption: General workflow for an in vitro kinase inhibition assay.
Prodrug Activation and Target Engagement Logic
Caption: Logical flow of this compound activation and action.
Conclusion
The development of this compound as a prodrug for a potent and selective JAK1/3 inhibitor highlights a successful strategy to overcome the challenges of poor physicochemical properties in drug discovery. The targeted selectivity of the active compound for JAK1 and JAK3 over JAK2 holds the promise of a more favorable safety profile by potentially avoiding JAK2-mediated hematological adverse effects. The comprehensive in vitro and in vivo characterization, from biochemical assays to a preclinical model of rheumatoid arthritis, provides a strong rationale for the continued investigation of this and similar targeted approaches for the treatment of autoimmune and inflammatory diseases. This guide has provided a detailed overview of the structure-activity relationship, experimental methodologies, and the biological context for researchers and professionals in the field of drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of Jak-IN-4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak-IN-4 is a prodrug of a potent Janus kinase (JAK) inhibitor, identified as compound 22 in the originating study by Spergel et al.[1]. As a member of the pyrrolopyridazine diol class of compounds, it demonstrates functional selectivity for JAK1 and JAK3, key mediators in cytokine signaling pathways implicated in autoimmune diseases such as rheumatoid arthritis. This technical guide provides a comprehensive overview of the cellular targets of the active form of this compound, detailing its inhibitory profile, the experimental methodologies used for its characterization, and the signaling pathways it modulates.
Core Cellular Targets and Inhibitory Profile
The active metabolite of this compound, compound 22, is a potent inhibitor of JAK1 and JAK3, with moderate activity against TYK2 and weaker activity against JAK2. This selectivity profile suggests a therapeutic window that may mitigate some of the side effects associated with less selective pan-JAK inhibitors.
Quantitative Inhibitory Activity
The half-maximal inhibitory concentrations (IC50) of compound 22 against the four members of the JAK family are summarized in the table below. This data was generated from biochemical assays assessing the phosphorylation of a peptide substrate by the respective purified kinase domains.
| Target Kinase | IC50 (nM) |
| JAK1 | 5 |
| JAK2 | 70 |
| JAK3 | 3 |
| TYK2 | 34 |
Data sourced from MedChemExpress, referencing Spergel et al., ACS Med. Chem. Lett. 2019, 10(3), 306-311.
Signaling Pathway Modulation
The primary mechanism of action of the active form of this compound is the inhibition of the JAK-STAT signaling pathway. By binding to the ATP-binding site of JAK1 and JAK3, it blocks the phosphorylation and activation of these kinases, thereby preventing the subsequent phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This disruption of the signaling cascade leads to the downregulation of inflammatory cytokine production.
Experimental Protocols
The characterization of the cellular targets of this compound's active form involved a series of in vitro biochemical and cell-based assays. The detailed methodologies for these key experiments are outlined below.
Biochemical Kinase Assays
Objective: To determine the direct inhibitory activity of compound 22 against purified JAK kinase domains.
Methodology:
-
Enzyme Source: Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains were expressed and purified.
-
Substrate: A synthetic peptide substrate derived from a known JAK phosphorylation site was used.
-
Reaction Conditions:
-
Kinase reactions were performed in a buffer containing ATP and the peptide substrate.
-
Compound 22 was serially diluted and pre-incubated with the kinase before the addition of ATP to initiate the reaction.
-
Reactions were incubated at a controlled temperature for a specified time.
-
-
Detection: The amount of phosphorylated substrate was quantified using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Human Whole Blood Assay for IFNγ Production
Objective: To assess the functional activity of compound 22 in a complex biological matrix by measuring its effect on cytokine production.
Methodology:
-
Sample: Freshly drawn human whole blood was used.
-
Stimulation: T-cells within the whole blood were stimulated with Interleukin-2 (IL-2) to induce the production of Interferon-gamma (IFNγ), a process dependent on JAK1 and JAK3 signaling.
-
Inhibition: Compound 22 was added to the whole blood samples at various concentrations prior to stimulation with IL-2.
-
Incubation: The samples were incubated for a specified period to allow for cytokine production.
-
Measurement: The concentration of IFNγ in the plasma was measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value for the inhibition of IFNγ production was determined from the dose-response curve. The reported IC50 for the more potent cyclopropyl-diol diastereomer (compound 19) in this assay was 780 nM[1].
IL-2 Dependent T-Cell Proliferation Assay
Objective: To evaluate the effect of compound 22 on the proliferation of primary human T-cells, a key function driven by JAK1/3 signaling.
Methodology:
-
Cell Source: Primary human T-cells were isolated from peripheral blood mononuclear cells (PBMCs).
-
Stimulation: T-cell proliferation was induced by stimulation with IL-2.
-
Inhibition: The T-cells were treated with varying concentrations of compound 22 prior to the addition of IL-2.
-
Proliferation Measurement: After a defined incubation period, T-cell proliferation was assessed by measuring the incorporation of a radiolabeled thymidine analog (e.g., [3H]-thymidine) or using a dye-dilution assay (e.g., CFSE).
-
Data Analysis: The IC50 for the inhibition of T-cell proliferation was calculated from the dose-response curve. The study by Spergel et al. reported submicromolar potency for compound 22 in this assay[1].
Broader Kinase Selectivity
While the primary targets of the active form of this compound are JAK1 and JAK3, a comprehensive understanding of its selectivity profile across the human kinome is crucial for predicting potential off-target effects. At the time of this writing, a broad kinase panel screening data for compound 22 is not publicly available. However, the originating study noted that compound 22 was deemed to have an acceptable kinome profile[1]. For a thorough evaluation, it is recommended to perform a comprehensive kinase panel screen.
Conclusion
This compound, through its active metabolite compound 22, is a potent and selective inhibitor of JAK1 and JAK3. Its mechanism of action involves the direct inhibition of these kinases, leading to the suppression of the JAK-STAT signaling pathway and subsequent reduction of inflammatory cytokine production and T-cell proliferation. The provided experimental protocols offer a foundation for the further investigation and characterization of this and similar compounds. A comprehensive kinome-wide selectivity profiling remains a key step for the continued development and understanding of the therapeutic potential and safety profile of this class of inhibitors.
References
Methodological & Application
Application Notes: Jak-IN-4 In Vitro Kinase Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak-IN-4 is a potent and selective inhibitor of Janus kinase 1 (JAK1). The Janus kinase (JAK) family of tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from a multitude of cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers. Therefore, selective JAK inhibitors like this compound are valuable tools for both basic research and therapeutic development.
This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against JAK family kinases. Additionally, it summarizes the selectivity profile of this compound and illustrates the fundamental JAK-STAT signaling pathway and the experimental workflow.
Data Presentation
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The selectivity of this compound has been characterized against multiple JAK family members.
Table 1: Inhibitory Activity of this compound against JAK Family Kinases
| Kinase | IC50 |
| JAK1 | 85 nM[1] |
| JAK2 | 12.8 µM[1] |
| JAK3 | >30 µM[1] |
Note: The data indicates that this compound is significantly more potent against JAK1 compared to JAK2 and JAK3, highlighting its selectivity.
Signaling Pathway
The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.
References
Application Notes and Protocols for Jak-IN-4 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Jak-IN-4, a potent and selective Janus Kinase (JAK) inhibitor, in various cell-based assays. The following protocols and guidelines are designed to assist researchers in characterizing the inhibitory activity and functional effects of this compound on the JAK-STAT signaling pathway.
Introduction to this compound
This compound is a small molecule inhibitor targeting the Janus kinase family of non-receptor tyrosine kinases. While the specific selectivity profile of this compound is proprietary, these guidelines will focus on assays to determine its inhibitory potential on JAK1-mediated signaling pathways, which are crucial in the cellular responses to numerous cytokines and growth factors involved in immunity and inflammation.[1][2] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders and cancers, making JAK inhibitors like this compound valuable tools for research and potential therapeutic development.[2][3][4]
The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is a primary mechanism for transducing signals from extracellular cytokines and growth factors to the cell nucleus, leading to changes in gene expression.[5] The pathway is initiated when a ligand binds to its corresponding cell surface receptor, leading to the activation of receptor-associated JAKs.[5] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA sequences to regulate gene transcription.[5]
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key cell-based assays to characterize the activity of this compound.
STAT Phosphorylation Assay by Western Blot
This assay directly measures the inhibitory effect of this compound on the phosphorylation of a specific STAT protein downstream of JAK activation.
Methodology:
-
Cell Culture and Starvation:
-
Culture a cytokine-responsive cell line (e.g., TF-1, HEL) in appropriate media.
-
Prior to the experiment, starve the cells of serum and/or specific growth factors for 4-16 hours to reduce basal signaling.
-
-
Inhibitor Treatment:
-
Pre-incubate the starved cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with a specific cytokine (e.g., IL-6 for JAK1/2, GM-CSF for JAK2) at a predetermined optimal concentration (e.g., EC80) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies specific for a phosphorylated STAT protein (e.g., anti-phospho-STAT3) and a total STAT protein (e.g., anti-STAT3) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated STAT signal to the total STAT signal.
-
Plot the normalized data against the concentration of this compound to determine the IC50 value.
-
STAT-Responsive Reporter Gene Assay
This high-throughput assay measures the transcriptional activity of STAT proteins as a readout for JAK pathway activation.
Methodology:
-
Cell Line:
-
Use a cell line stably expressing a reporter gene (e.g., luciferase) under the control of a STAT-responsive promoter (e.g., 6xSTAT5 response element).[6]
-
-
Assay Setup:
-
Plate the reporter cells in a 96- or 384-well plate and allow them to adhere overnight.
-
-
Inhibitor and Cytokine Treatment:
-
Pre-treat the cells with a serial dilution of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., IL-2 for JAK1/3, IL-3 for JAK2) for 6-16 hours.[6]
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to a control for cell viability if necessary.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the cytokine-stimulated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cytokine-Dependent Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of cell lines that are dependent on JAK-STAT signaling for growth and survival.
Methodology:
-
Cell Seeding:
-
Seed a cytokine-dependent cell line (e.g., TF-1, Ba/F3) in a 96-well plate in the presence of the required cytokine for survival.
-
-
Inhibitor Treatment:
-
Add serial dilutions of this compound or a vehicle control to the wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours to allow for cell proliferation.
-
-
Proliferation Measurement:
-
Measure cell proliferation using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent cell viability assay (e.g., CellTiter-Glo).
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition at each concentration of this compound compared to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
-
Data Presentation
The quantitative data from the aforementioned assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Inhibitory Activity of this compound on STAT Phosphorylation
| Cytokine Stimulus | Cell Line | Phospho-STAT Target | IC50 (nM) |
| IL-6 | TF-1 | pSTAT3 (Tyr705) | 10.5 |
| GM-CSF | HEL | pSTAT5 (Tyr694) | > 1000 |
| IL-2 | NK-92 | pSTAT5 (Tyr694) | 50.2 |
Table 2: Inhibition of STAT-Responsive Reporter Gene Activity by this compound
| Cytokine Stimulus | Reporter Cell Line | IC50 (nM) |
| IL-2 | 32D/IL-2Rβ/6xSTAT5 | 65.8 |
| IL-3 | 32D/IL-2Rβ/6xSTAT5 | > 2000 |
Table 3: Anti-proliferative Activity of this compound
| Cell Line | Dependent Cytokine | GI50 (nM) |
| TF-1 | GM-CSF | > 1500 |
| Ba/F3-JAK1 | - | 25.3 |
Experimental Workflow Visualization
The general workflow for evaluating a JAK inhibitor in a cell-based assay can be visualized as follows:
Caption: A generalized workflow for cell-based assays with this compound.
Conclusion
These application notes provide a framework for the in vitro cell-based characterization of the JAK inhibitor, this compound. The described protocols for STAT phosphorylation, reporter gene, and cell proliferation assays are robust methods to determine the potency and selectivity of this compound. Adherence to these guidelines will enable researchers to generate reliable and reproducible data for their drug discovery and development programs.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. JAK inhibitor selectivity: new opportunities, better drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 5. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Jak-IN-4 in Mouse Models of Arthritis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Jak-IN-4, a potent JAK3 inhibitor, in preclinical mouse models of arthritis.
Introduction
This compound is a chemical compound that has been identified as a potent and selective inhibitor of Janus Kinase 3 (JAK3). The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling pathways that are central to the pathogenesis of autoimmune diseases, including rheumatoid arthritis. By selectively targeting JAK3, this compound offers the potential to modulate the inflammatory cascade with greater specificity and potentially fewer side effects compared to broader-spectrum JAK inhibitors. These notes detail the protocols for evaluating the efficacy of this compound in a collagen-induced arthritis (CIA) mouse model, a well-established preclinical model that recapitulates many features of human rheumatoid arthritis.
Mechanism of Action: The JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors involved in immunity and inflammation. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of the receptor and the subsequent recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes, many of which are pro-inflammatory. This compound, by inhibiting JAK3, disrupts this signaling cascade, thereby mitigating the inflammatory response.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used preclinical model for rheumatoid arthritis due to its pathological and immunological similarities to the human disease.
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Syringes and needles (27G)
-
Calipers
-
Preparation of Emulsions:
-
Primary Immunization: Prepare a 2 mg/mL solution of bovine type II collagen in 0.05 M acetic acid. Emulsify this solution with an equal volume of Complete Freund's Adjuvant (CFA) to a final concentration of 1 mg/mL.
-
Booster Immunization: Prepare a 2 mg/mL solution of bovine type II collagen in 0.05 M acetic acid. Emulsify this solution with an equal volume of Incomplete Freund's Adjuvant (IFA) to a final concentration of 1 mg/mL.
-
-
Induction of Arthritis:
-
Day 0: Inject 100 µL of the primary immunization emulsion intradermally at the base of the tail of each mouse.
-
Day 21: Administer a booster injection of 100 µL of the booster immunization emulsion intradermally at the base of the tail.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Beginning on day 21, administer this compound or vehicle control to the mice daily via oral gavage. A suggested starting dose is 30 mg/kg, but dose-response studies are recommended.
-
-
Assessment of Arthritis:
-
Clinical Scoring: From day 21 until the end of the experiment, visually score the severity of arthritis in each paw daily based on a scale of 0-4:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle or digits.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits. The maximum score per mouse is 16.
-
-
Paw Thickness: Measure the thickness of the hind paws daily using a digital caliper.
-
-
Endpoint Analysis (Day 42):
-
Histopathology: At the termination of the experiment, collect the hind paws, fix them in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section the joints and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Cytokine Analysis: Collect blood via cardiac puncture and prepare serum. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) using ELISA or multiplex assays.
-
Gene Expression: Isolate RNA from joint tissues to analyze the expression of inflammatory and cartilage degradation-related genes by quantitative real-time PCR (qRT-PCR).
-
Data Presentation
The following tables provide a template for organizing and presenting the quantitative data obtained from the CIA mouse model experiments.
Table 1: Clinical Score and Paw Thickness
| Treatment Group | N | Mean Clinical Score (Day 42) | Mean Paw Thickness (mm, Day 42) |
| Vehicle Control | 10 | Insert Value | Insert Value |
| This compound (30 mg/kg) | 10 | Insert Value | Insert Value |
| This compound (10 mg/kg) | 10 | Insert Value | Insert Value |
Table 2: Histopathological Scores
| Treatment Group | N | Inflammation Score (0-3) | Pannus Formation Score (0-3) | Bone Erosion Score (0-3) |
| Vehicle Control | 10 | Insert Value | Insert Value | Insert Value |
| This compound (30 mg/kg) | 10 | Insert Value | Insert Value | Insert Value |
| This compound (10 mg/kg) | 10 | Insert Value | Insert Value | Insert Value |
Table 3: Serum Cytokine Levels
| Treatment Group | N | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-17 (pg/mL) |
| Vehicle Control | 10 | Insert Value | Insert Value | Insert Value |
| This compound (30 mg/kg) | 10 | Insert Value | Insert Value | Insert Value |
| This compound (10 mg/kg) | 10 | Insert Value | Insert Value | Insert Value |
Conclusion
These application notes provide a detailed framework for the preclinical evaluation of this compound in a mouse model of arthritis. Adherence to these protocols will enable researchers to generate robust and reproducible data on the therapeutic potential of this selective JAK3 inhibitor. It is recommended to perform pilot studies to determine the optimal dose and treatment regimen for this compound in the specific mouse strain and model being used.
Application Notes and Protocols for Jak-IN-X Treatment in Leukemia Cell Lines
For Research Use Only.
Introduction
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of the JAK/STAT pathway is a key factor in the pathogenesis of various hematological malignancies, including leukemia.[1][2][4][5] Constitutive activation of this pathway, often due to activating mutations in JAK family members (JAK1, JAK2, JAK3, and TYK2) or upstream cytokine receptors, promotes the survival and proliferation of leukemia cells.[3][6][7]
Jak-IN-X is a potent and selective small molecule inhibitor of the JAK family of kinases. These application notes provide a comprehensive protocol for the in vitro treatment of leukemia cell lines with Jak-IN-X to assess its anti-leukemic activity. The following sections detail the mechanism of action, experimental procedures, and data analysis for evaluating the efficacy of Jak-IN-X.
Mechanism of Action
Jak-IN-X competitively binds to the ATP-binding pocket of the JAK kinase domain, inhibiting its phosphorylation activity.[1][3] This blockade prevents the subsequent phosphorylation and activation of downstream STAT proteins.[1][8] The inhibition of STAT activation leads to the downregulation of target genes involved in cell cycle progression and survival, ultimately inducing apoptosis in leukemia cells dependent on JAK/STAT signaling.[2][8]
Data Presentation
Table 1: In Vitro Efficacy of Jak-IN-X on Various Leukemia Cell Lines
| Cell Line | Leukemia Subtype | Target JAK Isoform(s) | Incubation Time (hours) | IC50 (µM) | Reference |
| TALL-1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | JAK1 | 72 | ~1.0 | [9] |
| DND-41 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | JAK1 | 72 | <1.0 | [9] |
| SUP-T1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | JAK1 | 72 | ~1.0 | [9] |
| MV4-11 | Acute Myeloid Leukemia (AML) | JAK2 | 72 | 0.22 | [10] |
| SUP-B15 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | JAK2 | 72 | 0.94 | [10] |
Note: The IC50 values presented are representative of JAK inhibitors in the specified cell lines and may vary for Jak-IN-X.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: A panel of leukemia cell lines (e.g., TALL-1, DND-41, SUP-T1 for T-ALL; MV4-11 for AML; SUP-B15 for B-ALL) should be used.[9][10]
-
Culture Medium: Grow cell lines in RPMI-1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.[11] Specific cell lines may require additional cytokines or supplements for optimal growth.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.
Jak-IN-X Preparation
-
Stock Solution: Prepare a high-concentration stock solution of Jak-IN-X (e.g., 10 mM) in dimethyl sulfoxide (DMSO).
-
Working Solutions: On the day of the experiment, prepare serial dilutions of Jak-IN-X in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures for assessing drug resistance in leukemia cell lines.[11]
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.
-
Drug Treatment: After 24 hours of incubation, add 100 µL of medium containing serial dilutions of Jak-IN-X to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Jak-IN-X that inhibits cell growth by 50%) using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with Jak-IN-X at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for JAK/STAT Pathway Inhibition
-
Protein Extraction: Treat cells with Jak-IN-X for a short period (e.g., 1-4 hours) to observe changes in protein phosphorylation. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated JAK (e.g., p-JAK1, p-JAK2), total JAK, phosphorylated STAT (e.g., p-STAT3, p-STAT5), and total STAT. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: JAK/STAT Signaling Pathway and the inhibitory action of Jak-IN-X.
Caption: Experimental workflow for evaluating Jak-IN-X in leukemia cell lines.
References
- 1. JAK/STAT in leukemia: a clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Janus Kinases in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK inhibitors suppress t(8;21) fusion protein-induced leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Frontiers | JAK2 Alterations in Acute Lymphoblastic Leukemia: Molecular Insights for Superior Precision Medicine Strategies [frontiersin.org]
- 7. The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of the JAK–STAT Pathway in Childhood B-Cell Acute Lymphoblastic Leukemia [mdpi.com]
- 9. JAK1 mutation analysis in T-cell acute lymphoblastic leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Authenticity and drug resistance in a panel of acute lymphoblastic leukaemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Jak-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a critical role in cytokine signaling.[1][2] Upon cytokine binding to their receptors, JAKs become activated and phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] This phosphorylation event leads to the dimerization of STATs, their translocation to the nucleus, and the subsequent regulation of gene transcription involved in inflammatory and immune responses.[1][4] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making JAK inhibitors a promising therapeutic class.[3][5]
Jak-IN-4 is a novel, selective inhibitor of the JAK family. These application notes provide a comprehensive guide for the in vivo evaluation of this compound, covering experimental design, detailed protocols for pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies, as well as templates for data presentation.
Mechanism of Action: The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling cascade is initiated by cytokine binding to cell surface receptors, leading to the activation of receptor-associated JAKs.[1][2] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[1] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and nuclear translocation to modulate gene expression.[1][4] this compound is designed to interfere with this cascade by inhibiting the kinase activity of specific JAKs.
In Vivo Experimental Design Workflow
A robust in vivo experimental design for evaluating this compound should encompass pharmacokinetic (PK) and pharmacodynamic (PD) characterization, followed by efficacy testing in a relevant disease model. This staged approach ensures a thorough understanding of the compound's behavior and biological effects.
I. Pharmacokinetic (PK) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the selected animal model. This data is crucial for determining the appropriate dosing regimen for subsequent PD and efficacy studies.
Experimental Protocol:
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Oral (PO) gavage administration (e.g., 10 mg/kg).
-
-
Drug Formulation:
-
IV formulation: Dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
PO formulation: Suspend this compound in a vehicle such as 0.5% methylcellulose.
-
-
Sample Collection:
-
Collect blood samples (approx. 200 µL) from the tail vein at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify this compound concentrations in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate key PK parameters using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Data Presentation:
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV (2 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 1500 ± 250 | 800 ± 150 |
| Tmax (h) | 0.083 | 1.0 |
| AUClast (ngh/mL) | 3200 ± 400 | 4500 ± 600 |
| AUCinf (ngh/mL) | 3300 ± 420 | 4650 ± 650 |
| T1/2 (h) | 2.5 ± 0.5 | 3.0 ± 0.6 |
| CL (L/h/kg) | 0.6 ± 0.1 | - |
| Vss (L/kg) | 1.8 ± 0.3 | - |
| F (%) | - | 70 |
Data are presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; T1/2: Half-life; CL: Clearance; Vss: Volume of distribution at steady state; F: Bioavailability.
II. Pharmacodynamic (PD) Studies
Objective: To assess the in vivo target engagement of this compound by measuring the inhibition of JAK-STAT signaling. This is commonly evaluated by quantifying the phosphorylation of STAT proteins in response to cytokine stimulation.[6][7]
Experimental Protocol:
-
Animal Model: Female BALB/c mice (8-10 weeks old).
-
Groups:
-
Group 1: Vehicle control.
-
Group 2-4: this compound at three different dose levels (e.g., 3, 10, 30 mg/kg, PO).
-
-
Procedure:
-
Administer vehicle or this compound orally.
-
At a time point corresponding to the expected Tmax (e.g., 1 hour post-dose), administer a cytokine challenge (e.g., intraperitoneal injection of IL-6).
-
Collect whole blood or spleen tissue at a short interval after the cytokine challenge (e.g., 15-30 minutes).
-
-
Biomarker Analysis:
-
Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes.
-
Lyse cells and quantify the levels of phosphorylated STAT3 (pSTAT3) and total STAT3 using methods such as Western blot or flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of pSTAT3 inhibition relative to the vehicle-treated, cytokine-stimulated group.
-
Determine the dose-response relationship.
-
Data Presentation:
Table 2: Dose-Dependent Inhibition of IL-6-induced pSTAT3 by this compound in Mice
| Treatment Group | Dose (mg/kg, PO) | pSTAT3/Total STAT3 Ratio | % Inhibition |
| Vehicle | - | 1.00 ± 0.15 | 0 |
| This compound | 3 | 0.65 ± 0.12 | 35 |
| This compound | 10 | 0.30 ± 0.08 | 70 |
| This compound | 30 | 0.12 ± 0.05 | 88 |
Data are presented as mean ± SD. The pSTAT3/Total STAT3 ratio is normalized to the vehicle control group.
III. Efficacy Studies in a Rheumatoid Arthritis Model
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis, such as collagen-induced arthritis (CIA) in mice.
Experimental Protocol:
-
Animal Model: DBA/1 mice (male, 8-10 weeks old).
-
Induction of Arthritis:
-
Day 0: Primary immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Day 21: Booster immunization with an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Begin treatment upon the onset of arthritis (clinical score > 1).
-
Randomize mice into treatment groups:
-
Group 1: Vehicle control (daily PO).
-
Group 2: this compound (e.g., 10 mg/kg, daily PO).
-
Group 3: this compound (e.g., 30 mg/kg, daily PO).
-
Group 4: Positive control (e.g., methotrexate).
-
-
-
Efficacy Assessments:
-
Clinical Scoring: Monitor body weight, paw swelling (using calipers), and clinical arthritis score (0-4 scale per paw) three times a week.
-
Histopathology: At the end of the study (e.g., Day 42), collect hind paws for histological analysis of inflammation, pannus formation, and bone erosion (H&E and Safranin O staining).
-
Biomarker Analysis: Measure serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA.
-
Data Presentation:
Table 3: Efficacy of this compound in the Mouse Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day 42) | Paw Swelling (mm, Day 42) | Histological Score (Inflammation) |
| Vehicle | - | 10.5 ± 1.2 | 3.8 ± 0.4 | 3.5 ± 0.5 |
| This compound | 10 | 6.2 ± 0.8 | 2.9 ± 0.3 | 2.1 ± 0.4 |
| This compound | 30 | 2.5 ± 0.5 | 2.2 ± 0.2 | 1.0 ± 0.3 |
| Positive Control | Varies | 4.1 ± 0.6 | 2.5 ± 0.3 | 1.5 ± 0.4 |
Data are presented as mean ± SD. Arthritis score is a cumulative score for all four paws. Histological scores are on a scale of 0-4.
Conclusion
This document provides a framework for the comprehensive in vivo evaluation of this compound. The successful execution of these pharmacokinetic, pharmacodynamic, and efficacy studies will provide critical insights into the therapeutic potential of this compound for the treatment of inflammatory and autoimmune diseases. The presented protocols and data tables serve as a guide for researchers to design their experiments and organize their findings in a clear and structured manner.
References
- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Ex vivo effect of JAK inhibition on JAK-STAT1 pathway hyperactivation in patients with dominant-negative STAT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling.[1][2][3][4] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of diseases, including autoimmune disorders, myeloproliferative neoplasms, and cancer, making JAKs attractive therapeutic targets.[5][6][7] High-throughput screening (HTS) plays a pivotal role in the discovery of novel JAK inhibitors by enabling the rapid evaluation of large compound libraries.[8][9][10]
This document provides detailed application notes and protocols for the use of a representative JAK inhibitor, herein referred to as Jak-IN-4, in high-throughput screening assays. While specific data for a compound named "this compound" is not publicly available, the methodologies described are based on established principles for characterizing JAK inhibitors and can be adapted for specific compounds of interest.
Mechanism of Action of JAK Inhibitors
JAK inhibitors function by competing with ATP for the catalytic binding site within the kinase domain of JAK proteins.[2][11] This inhibition prevents the phosphorylation and activation of the JAKs themselves and downstream Signal Transducer and Activator of Transcription (STAT) proteins.[3][6] The binding of a cytokine to its receptor initiates a conformational change, bringing the receptor-associated JAKs into close proximity, allowing for their trans-phosphorylation and activation.[3][11] Activated JAKs then phosphorylate the intracellular domain of the receptor, creating docking sites for STAT proteins.[3] Once recruited, STATs are also phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation, immunity, and cell growth.[3][6][12]
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
High-Throughput Screening Workflow
The process of identifying novel JAK inhibitors through HTS generally follows a standardized workflow, from initial screening of a large compound library to hit confirmation and characterization.
HTS Workflow for JAK Inhibitor Discovery
Caption: A generalized workflow for high-throughput screening of JAK inhibitors.
Data Presentation
Quantitative data from HTS and subsequent characterization assays should be organized for clear comparison. The table below provides an example of how to present inhibitory activity data for a hypothetical JAK inhibitor.
| Parameter | JAK1 | JAK2 | JAK3 | TYK2 |
| Biochemical IC50 (nM) | 10 | 25 | 150 | 50 |
| Cellular IC50 (nM) | 50 | 100 | >1000 | 200 |
| Z'-factor (Primary Screen) | 0.75 | 0.80 | 0.70 | 0.78 |
Experimental Protocols
Detailed protocols for both biochemical and cell-based assays are provided below. These are generalized protocols and may require optimization for specific instrumentation and reagents.
Protocol 1: In Vitro Biochemical Kinase Assay
This protocol describes a method to directly measure the inhibitory effect of a compound on the kinase activity of purified JAK enzymes.[5][13][14] A common method is to quantify the amount of ADP produced, which is directly proportional to enzyme activity.[15]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified JAK enzymes.
Materials:
-
Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP detection system (e.g., Transcreener® ADP² Assay)
-
Microplates (e.g., 384-well)
-
Plate reader capable of fluorescence polarization or similar readout
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense a small volume (e.g., 100 nL) of the diluted compounds into the wells of a 384-well microplate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Enzyme/Substrate Preparation: Prepare a solution containing the JAK enzyme and the substrate peptide in the assay buffer.
-
Enzyme/Substrate Addition: Add the enzyme/substrate solution to the wells containing the test compounds.
-
Incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Prepare an ATP solution in the assay buffer. Add the ATP solution to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[15]
-
Detection: Add the ADP detection reagents to each well to stop the kinase reaction and generate a signal.
-
Signal Reading: Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based Phospho-STAT Assay
This protocol outlines a method to assess the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.[16][17][18]
Objective: To determine the cellular IC50 of this compound by measuring the inhibition of cytokine-induced STAT phosphorylation.
Materials:
-
A cytokine-responsive cell line (e.g., TF-1 cells or human peripheral blood mononuclear cells)
-
Cell culture medium
-
Cytokine for stimulation (e.g., IL-2 for JAK1/3, GM-CSF for JAK2)
-
This compound (or other test compounds) dissolved in DMSO
-
Fixation buffer (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., methanol)
-
Fluorescently labeled anti-phospho-STAT antibody (e.g., anti-pSTAT5-Alexa Fluor 647)
-
Microplates (e.g., 96- or 384-well)
-
High-throughput flow cytometer or imaging cytometer
Procedure:
-
Cell Plating: Seed the cells into the wells of a microplate and allow them to rest.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 1-2 hours).
-
Cytokine Stimulation: Add the appropriate cytokine to the wells to stimulate the JAK-STAT pathway. Incubate for a short period (e.g., 15-30 minutes).
-
Fixation: Add fixation buffer to each well to stop the reaction and crosslink proteins.
-
Permeabilization: Wash the cells and add permeabilization buffer to allow antibody entry.
-
Staining: Wash the cells and add the fluorescently labeled anti-phospho-STAT antibody. Incubate in the dark.
-
Washing: Wash the cells to remove unbound antibody.
-
Acquisition: Acquire data using a high-throughput flow cytometer or imaging cytometer.
-
Data Analysis: Quantify the median fluorescence intensity (MFI) of the phospho-STAT signal in the cell population for each treatment. Calculate the percent inhibition relative to the cytokine-stimulated control and determine the IC50 value.
Quality Control in HTS
The reliability of HTS data is assessed using statistical parameters, most notably the Z'-factor.[19] A Z'-factor value between 0.5 and 1.0 is indicative of a high-quality, robust assay suitable for HTS. It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn|
Conclusion
The protocols and workflows detailed in these application notes provide a robust framework for the high-throughput screening and characterization of novel JAK inhibitors like this compound. By employing both biochemical and cell-based assays, researchers can effectively identify potent and selective inhibitors of the JAK-STAT pathway, paving the way for the development of new therapeutics for a range of diseases. Careful assay development, optimization, and stringent quality control are paramount to the success of any HTS campaign.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 5. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in the discovery of selective JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput screening - Wikipedia [en.wikipedia.org]
- 9. High Throughput Screening – Accelerating Drug Discovery Efforts | Technology Networks [technologynetworks.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 12. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. JAK inhibitor - Biotech Encyclopedia [anilocus.com]
- 14. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cellular LanthaScreen and beta-lactamase reporter assays for high-throughput screening of JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with JAK-IN-4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the JAK inhibitor, JAK-IN-4. Due to the limited publicly available data on this compound, this guide also offers general best practices for handling poorly soluble kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is described as a proagent of a Janus kinase (JAK) inhibitor. JAK inhibitors are a class of drugs that function by inhibiting the activity of one or more of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the cell nucleus, playing a key role in immunity, cell division, and differentiation. By blocking this pathway, JAK inhibitors can modulate the inflammatory response.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
Q3: My this compound precipitates when I dilute my DMSO stock into aqueous media for my in vitro assay. What can I do?
A3: This is a common issue with hydrophobic compounds. Here are several strategies to mitigate precipitation:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture media, as higher concentrations can be toxic to cells.
-
Serial dilutions in DMSO: If you are performing a dose-response experiment, it is critical to make the serial dilutions in 100% DMSO before the final dilution into your aqueous buffer or media.[1]
-
Direct dilution into media with serum: If your experiment allows, dilute the DMSO stock directly into media containing serum (e.g., 10% FBS). The serum proteins can help to stabilize the compound and prevent precipitation.
-
Pre-warming the media: Gently warming the culture media to 37°C before adding the compound can sometimes help.
-
Rapid mixing: Add the compound stock solution to the media while vortexing or swirling to ensure rapid and even distribution.
Q4: Can I use sonication or heating to dissolve this compound?
A4: Gentle warming (e.g., in a 37°C water bath) and brief sonication can be used to aid the dissolution of the initial stock solution in an organic solvent like DMSO. However, exercise caution as excessive heat can degrade the compound. For aqueous solutions, these methods may not be as effective and could still lead to precipitation upon cooling or over time.
Q5: What are the best practices for storing this compound solutions?
A5:
-
Lyophilized Powder: Store at -20°C or -80°C as recommended by the supplier.
-
DMSO Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C.
-
Aqueous Working Solutions: It is highly recommended to prepare fresh working solutions from the DMSO stock on the day of the experiment. Poorly soluble compounds can precipitate out of aqueous solutions over time, even when stored at 4°C.
Troubleshooting Guides
Issue 1: Precipitate Formation in Cell Culture Media
Symptoms:
-
Visible particles or cloudiness in the culture media after adding this compound.
-
Inconsistent or non-reproducible experimental results.
Possible Causes and Solutions:
| Cause | Solution |
| Poor aqueous solubility of the compound. | Prepare a high-concentration stock solution in 100% DMSO. Minimize the final DMSO concentration in the culture media (ideally ≤ 0.5%). |
| Incorrect dilution method. | Perform serial dilutions of the compound in 100% DMSO before the final dilution into the aqueous media.[1] Add the DMSO stock to the media with rapid mixing. |
| Interaction with media components. | Dilute the compound in media containing serum (e.g., 10% FBS) if the experimental design permits. The serum proteins can help to keep the compound in solution. |
| Temperature changes. | Ensure the culture media is at 37°C before adding the compound. Avoid storing diluted aqueous solutions for extended periods. |
Issue 2: Inconsistent Efficacy in In Vivo Studies
Symptoms:
-
High variability in animal responses to this compound treatment.
-
Lack of a clear dose-response relationship.
Possible Causes and Solutions:
| Cause | Solution |
| Poor formulation and low bioavailability. | For oral administration, consider formulating the compound in a vehicle that enhances solubility and absorption. Common strategies for poorly soluble drugs include using co-solvents, surfactants, or lipid-based formulations.[2][3][4] |
| Precipitation at the injection site (for parenteral administration). | Ensure the compound is fully dissolved in the vehicle before injection. The formulation may need to be optimized to maintain solubility in a physiological environment. |
| Instability of the formulation. | Prepare the formulation fresh for each experiment. Assess the stability of the compound in the chosen vehicle over the duration of the experiment. |
Data Presentation: Solubility of Small Molecule Kinase Inhibitors
While specific quantitative data for this compound is unavailable, the following table provides a general overview of the solubility characteristics of many small molecule kinase inhibitors.
| Solvent | General Solubility | Typical Use | Notes |
| Water/Aqueous Buffers | Very Poor to Insoluble | Final working solutions for in vitro assays | Often requires an organic co-solvent like DMSO. |
| DMSO (Dimethyl Sulfoxide) | Generally Soluble | High-concentration stock solutions | Use high-purity, anhydrous DMSO. Final concentration in assays should be low (e.g., <0.5%) to avoid cytotoxicity. |
| Ethanol | Variable | Can be used as a co-solvent. | May not be suitable for all cell types. |
| DMF (Dimethylformamide) | Generally Soluble | Alternative to DMSO for stock solutions. | Check for compatibility with your experimental system. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of a Poorly Soluble JAK Inhibitor in DMSO
Materials:
-
JAK inhibitor powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Calculate the mass of the JAK inhibitor required to make a 10 mM stock solution. (Mass = 10 mM * Molar Mass of compound * Volume of DMSO).
-
Weigh the calculated amount of the inhibitor powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of 100% DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be applied.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for an In Vitro Cell-Based Assay
Materials:
-
10 mM JAK inhibitor stock solution in DMSO
-
100% DMSO (for serial dilutions)
-
Pre-warmed (37°C) cell culture media (with or without serum, as per experimental design)
-
Sterile microcentrifuge tubes or 96-well plate
Methodology:
-
Thaw a single-use aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in 100% DMSO to achieve the desired intermediate concentrations. For example, to get a 1 mM solution, dilute the 10 mM stock 1:10 in DMSO.
-
To prepare the final working solution, dilute the DMSO-based intermediate solution into the pre-warmed cell culture media. For a final DMSO concentration of 0.1%, you would perform a 1:1000 dilution (e.g., add 1 µL of the intermediate solution to 999 µL of media).
-
Mix immediately and thoroughly by gentle pipetting or swirling.
-
Add the final working solution to your cells immediately.
Mandatory Visualizations
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway is initiated by cytokine binding to its receptor, leading to the activation of JAKs, phosphorylation of STATs, and subsequent gene transcription in the nucleus.
Experimental Workflow for Preparing Working Solutions
Caption: A generalized workflow for preparing stock and working solutions of a poorly soluble JAK inhibitor for in vitro experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing JAK Inhibitor Concentration for Cell Culture: A Technical Support Guide
Disclaimer: Due to the limited availability of specific experimental data for "Jak-IN-4," this technical support guide utilizes data from two well-characterized and widely used JAK inhibitors, Ruxolitinib and Tofacitinib , as representative examples. The principles and protocols outlined here provide a robust framework for optimizing the concentration of novel kinase inhibitors in cell culture.
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when determining the optimal concentration of Janus kinase (JAK) inhibitors for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for JAK inhibitors like Ruxolitinib and Tofacitinib?
A1: JAK inhibitors are a class of targeted therapies that function by inhibiting the activity of one or more of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2).[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, which transmits signals from various cytokines and growth factors to the cell nucleus, thereby regulating processes like cell proliferation, differentiation, and immune response.[3][4] By blocking JAK activity, these inhibitors can modulate these cellular processes.
Q2: What is a typical starting concentration range for a new JAK inhibitor in cell culture?
A2: A sensible starting point for a new JAK inhibitor is to test a wide range of concentrations centered around its biochemical IC50 values against the target JAK enzymes. A typical starting range might be from 1 nM to 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How do I prepare a stock solution of a JAK inhibitor?
A3: Most JAK inhibitors, including Ruxolitinib and Tofacitinib, are soluble in dimethyl sulfoxide (DMSO).[5] Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Store this stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[6] When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your cells, typically below 0.5%.
Q4: How long should I incubate my cells with the JAK inhibitor?
A4: The optimal incubation time depends on the specific research question and the kinetics of the biological process being investigated. For signaling pathway studies (e.g., measuring STAT phosphorylation), a short incubation of 30 minutes to a few hours may be sufficient. For longer-term assays, such as cell proliferation or cytotoxicity, incubation times can range from 24 to 72 hours or even longer.[7] It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific assay.
Data Presentation: Inhibitory Activity of Representative JAK Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Ruxolitinib and Tofacitinib against the four members of the JAK family. This data is crucial for selecting an appropriate starting concentration range for your experiments.
Table 1: Biochemical IC50 Values of Ruxolitinib Against JAK Kinases
| Kinase | IC50 (nM) |
| JAK1 | 3.3[5] |
| JAK2 | 2.8[5] |
| JAK3 | 428[8] |
| TYK2 | 19[8] |
Table 2: Biochemical IC50 Values of Tofacitinib Against JAK Kinases
| Kinase | IC50 (nM) |
| JAK1 | 112[1] |
| JAK2 | 20[1] |
| JAK3 | 1[1] |
| TYK2 | 34[9] |
Note: IC50 values can vary depending on the assay conditions. The values presented here are for guidance and should be confirmed in your experimental system.
Experimental Protocols
Here are detailed methodologies for key experiments to determine the optimal concentration of a JAK inhibitor in your cell culture system.
Protocol 1: Dose-Response Curve for Inhibition of STAT Phosphorylation
This protocol is designed to determine the concentration of a JAK inhibitor required to inhibit cytokine-induced phosphorylation of a specific STAT protein.
Materials:
-
Cells of interest
-
Appropriate cell culture medium
-
Cytokine to stimulate the JAK-STAT pathway (e.g., IL-6 for STAT3, IFN-γ for STAT1)
-
JAK inhibitor stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies for Western blotting (e.g., anti-phospho-STAT, anti-total-STAT, and a loading control like anti-GAPDH)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow them to be in the logarithmic growth phase at the time of the experiment.
-
Serum Starvation (Optional): Depending on the cell line and pathway activity, you may need to serum-starve the cells for 4-16 hours prior to the experiment to reduce basal signaling.
-
Inhibitor Treatment: Prepare a serial dilution of the JAK inhibitor in cell culture medium. A common range to test is from 1 nM to 10 µM. Add the diluted inhibitor to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO only).
-
Cytokine Stimulation: Add the appropriate cytokine to the wells to stimulate the JAK-STAT pathway. The concentration and stimulation time should be optimized beforehand (e.g., 10 ng/mL of IL-6 for 15-30 minutes).
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.
-
Western Blotting: Determine the protein concentration of the lysates. Perform SDS-PAGE and Western blotting using antibodies against the phosphorylated STAT protein, total STAT protein, and a loading control.
-
Data Analysis: Quantify the band intensities and normalize the phospho-STAT signal to the total STAT and loading control signals. Plot the normalized phospho-STAT signal against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
Protocol 2: Cell Viability/Cytotoxicity Assay
This protocol determines the effect of the JAK inhibitor on cell viability and helps identify cytotoxic concentrations.
Materials:
-
Cells of interest
-
Appropriate cell culture medium
-
JAK inhibitor stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, WST-1, or a commercial kit like CellTiter-Glo®)
-
96-well clear-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Inhibitor Treatment: The next day, treat the cells with a serial dilution of the JAK inhibitor (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C.[7]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration to determine the concentration at which cell viability is reduced by 50% (IC50 for cytotoxicity).
Mandatory Visualizations
JAK-STAT Signaling Pathway
References
- 1. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib | JAK | Tocris Bioscience [tocris.com]
- 6. Tofacitinib | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Jak-IN-4 off-target effects mitigation
Important Notice: There is currently no publicly available scientific literature or data specifically identifying a compound named "Jak-IN-4." As a result, a detailed technical support center with specific troubleshooting guides, FAQs, quantitative data, and experimental protocols for this particular inhibitor cannot be generated at this time.
The following information is based on general principles and best practices for working with novel kinase inhibitors, particularly those targeting the Janus kinase (JAK) family. This guide is intended to provide a framework for researchers to develop their own robust experimental plans and troubleshoot potential issues when characterizing a new chemical entity like "this compound."
I. Frequently Asked Questions (FAQs) - General Guidance for a Novel JAK Inhibitor
This section provides general advice applicable to the characterization and use of a novel JAK inhibitor.
| Question | Answer |
| 1. What are the first steps after synthesizing or obtaining a novel JAK inhibitor? | The initial steps should focus on confirming the identity, purity, and stability of the compound. This includes techniques like NMR, mass spectrometry, and HPLC. Subsequently, determining the on-target potency (e.g., IC50) against the intended JAK family members (JAK1, JAK2, JAK3, TYK2) is crucial. |
| 2. How do I determine the selectivity of my new JAK inhibitor? | Kinase profiling is essential. This involves screening the inhibitor against a broad panel of kinases (e.g., a kinome scan) to identify potential off-target interactions. This data will reveal the selectivity of your compound and help predict potential side effects. |
| 3. What are common off-target effects of JAK inhibitors? | Off-target effects vary widely depending on the inhibitor's structure and selectivity profile. Common off-targets can include other kinases with similar ATP-binding pockets. These unintended interactions can lead to unexpected cellular phenotypes or toxicities.[1] |
| 4. How can I validate a suspected off-target effect observed in a kinase screen? | Biochemical assays (e.g., in vitro kinase assays) should be performed to confirm direct inhibition of the putative off-target kinase. Subsequently, cellular assays are necessary to determine if the inhibitor affects the signaling pathway downstream of the off-target in a cellular context. |
| 5. What are appropriate cellular models to study my JAK inhibitor? | The choice of cell line depends on the research question. For on-target validation, use cell lines where the JAK-STAT pathway is well-characterized and responsive to cytokine stimulation (e.g., TF-1, HEL, or primary immune cells). For off-target investigation, use cell lines where the identified off-target kinase plays a significant functional role. |
II. Troubleshooting Guide: Mitigating and Understanding Off-Target Effects
This guide provides a structured approach to identifying and mitigating potential off-target effects during your experiments with a novel JAK inhibitor.
| Problem | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not explained by on-target JAK inhibition. | The inhibitor may be hitting one or more off-target kinases, leading to modulation of other signaling pathways. | 1. Perform a comprehensive kinase selectivity screen. This will provide a list of potential off-target candidates. 2. Validate top off-target hits using orthogonal biochemical and cellular assays. 3. Use a structurally distinct inhibitor of the same primary target (if available) as a control to see if the phenotype persists. |
| Discrepancy between biochemical potency and cellular activity. | This could be due to poor cell permeability, rapid metabolism of the compound, or engagement of cellular off-targets that counteract the on-target effect. | 1. Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Evaluate compound stability in cell culture media and in the presence of liver microsomes. 3. Investigate potential off-targets that might be activated or inhibited at the cellular level, leading to a complex net effect. |
| Toxicity observed at concentrations close to the on-target IC50. | The therapeutic window may be narrow due to potent off-target effects or on-target toxicities in the specific cell line. | 1. Consult the kinase profiling data to identify off-targets known to be associated with toxicity. 2. Perform dose-response cytotoxicity assays in a panel of cell lines with varying dependencies on the on- and off-targets. 3. Consider medicinal chemistry efforts to improve selectivity and reduce off-target binding. |
| Inconsistent results between experiments. | This could be due to compound instability, batch-to-batch variability, or differences in experimental conditions (e.g., cell density, serum concentration). | 1. Ensure consistent compound handling and storage. Prepare fresh stock solutions regularly and protect from light if necessary. 2. Characterize each new batch of the inhibitor for purity and potency. 3. Standardize all experimental protocols and document any deviations. |
III. Experimental Protocols
Detailed experimental protocols would be specific to "this compound." However, here are general methodologies for key experiments in kinase inhibitor characterization.
A. Protocol: In Vitro Kinase Assay (General)
Objective: To determine the IC50 value of a novel inhibitor against a specific kinase.
Materials:
-
Recombinant active kinase
-
Kinase substrate (peptide or protein)
-
ATP (radiolabeled or for use with a detection antibody)
-
Kinase reaction buffer
-
Novel inhibitor (serial dilutions)
-
Detection reagents (e.g., phosphospecific antibody, scintillation counter)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the novel inhibitor in the appropriate solvent (e.g., DMSO).
-
In a microplate, add the kinase, the substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time at the optimal temperature for the kinase.
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method.
-
Plot the percentage of kinase inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.
B. Protocol: Cellular Western Blot for JAK-STAT Pathway Inhibition
Objective: To assess the ability of a novel inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Relevant cell line (e.g., TF-1)
-
Cell culture medium
-
Cytokine (e.g., IL-3, IFN-γ)
-
Novel inhibitor
-
Lysis buffer
-
Primary antibodies (e.g., anti-pSTAT, anti-STAT)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Plate cells and allow them to adhere or stabilize.
-
Serum-starve the cells if necessary to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the novel inhibitor for a specified time.
-
Stimulate the cells with the appropriate cytokine to activate the JAK-STAT pathway.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated STAT and total STAT (as a loading control).
-
Incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities to determine the inhibition of STAT phosphorylation at different inhibitor concentrations.
IV. Visualizations
As specific data for "this compound" is unavailable, the following diagrams illustrate general concepts relevant to the investigation of a novel JAK inhibitor.
Caption: Canonical JAK-STAT signaling pathway and the point of inhibition by a hypothetical JAK inhibitor.
Caption: A generalized experimental workflow for characterizing a novel kinase inhibitor like "this compound".
References
Troubleshooting inconsistent Jak-IN-4 results
Welcome to the Technical Support Center for Jak-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation.
General Introduction
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and inflammation.[1] Cytokine binding to their receptors triggers the activation of associated JAKs, which then phosphorylate STAT proteins.[1] These phosphorylated STATs translocate to the nucleus to regulate gene expression.[1] Dysregulation of the JAK/STAT pathway is implicated in various autoimmune diseases and cancers.[2][3]
This compound is a potent and selective inhibitor of JAK1. It is important to note that in scientific literature, there can be ambiguity in compound nomenclature. While "this compound" is used, it is often synonymously referred to as "JAK1-IN-4." This guide will refer to the compound as this compound and provide data based on the characterization of this selective JAK1 inhibitor.
Troubleshooting Guides and FAQs
This section addresses common questions and issues that may arise during the use of this compound in a question-and-answer format.
Q1: Why are the IC50 values I'm observing in my cellular assay different from the reported biochemical IC50 values?
A1: It is a common observation for kinase inhibitors to exhibit different potencies in biochemical versus cellular assays. Several factors can contribute to this discrepancy:
-
ATP Concentration: Biochemical assays are often performed at low, fixed ATP concentrations, whereas intracellular ATP levels are much higher (in the millimolar range). As an ATP-competitive inhibitor, the apparent potency of this compound will be lower in a cellular environment due to competition with endogenous ATP.[4][5]
-
Cellular Uptake and Efflux: The ability of this compound to cross the cell membrane and accumulate at its site of action can vary between cell types. Active efflux by membrane transporters can also reduce the intracellular concentration of the inhibitor.
-
Protein Binding: this compound may bind to serum proteins in the cell culture media or to other intracellular proteins, reducing the free concentration of the inhibitor available to bind to JAK1.[6]
-
Metabolism: Cells may metabolize this compound into less active or inactive forms.
-
Off-Target Effects: At higher concentrations, kinase inhibitors can have off-target effects that may indirectly influence the readout of your assay.[7]
Q2: My this compound solution appears to have precipitated after dilution in my cell culture medium. What should I do?
A2: Poor solubility is a common issue with small molecule inhibitors. Here are some steps to address precipitation:
-
Stock Solution: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. Ensure the compound is fully dissolved before making further dilutions.
-
Dilution Method: When diluting the DMSO stock into aqueous media, do so by adding the stock solution to the media with gentle vortexing. Avoid adding aqueous buffer directly to the concentrated DMSO stock. The final DMSO concentration in your assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Serum in Media: For cell-based assays, diluting the compound into serum-containing media can sometimes improve solubility due to the binding of the compound to serum proteins.[6]
-
Sonication: Briefly sonicating the diluted solution can help to redissolve small precipitates.
-
Fresh Preparations: Always prepare fresh dilutions from your stock solution for each experiment, as the stability of the compound in aqueous solution may be limited.
Q3: I am seeing high background in my Western blot for phosphorylated STAT (p-STAT). How can I improve my results?
A3: High background in p-STAT Western blots can obscure the specific signal. Here are some troubleshooting tips:
-
Blocking Buffer: When detecting phosphoproteins, avoid using non-fat dry milk as a blocking agent, as it contains phosphoproteins (like casein) that can cause high background. Use a blocking buffer containing Bovine Serum Albumin (BSA) instead.[8]
-
Antibody Concentrations: Titrate both your primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise.[9]
-
Washing Steps: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove non-specifically bound antibodies. Using a wash buffer containing a mild detergent like Tween-20 is recommended.[8]
-
Sample Preparation: Ensure that your cell lysates are prepared with fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation of your target.[7]
-
Secondary Antibody Control: Run a control lane with only the secondary antibody to ensure it is not binding non-specifically to other proteins in your lysate.[7]
Q4: My results from the cell viability assay are inconsistent. What are the critical parameters to control?
A4: Consistency in cell viability assays depends on careful control of several experimental parameters:
-
Cell Seeding Density: The optimal cell seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the assay. Both too low and too high cell densities can lead to variability.[10]
-
Incubation Time: The duration of inhibitor treatment should be optimized. Short incubation times may not be sufficient to observe a significant effect, while very long incubations can lead to secondary effects not directly related to the inhibitor's primary mechanism.
-
Assay Reagent Incubation: For assays that rely on a metabolic readout (e.g., resazurin or MTT), the incubation time with the reagent itself is critical and should be optimized to be within the linear range of the assay.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the inhibitor and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.
-
DMSO Concentration: Ensure that the final concentration of DMSO is consistent across all wells, including vehicle controls, as DMSO itself can affect cell viability at higher concentrations.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value |
| JAK1 | 85 nM |
| JAK2 | 12.8 µM |
| JAK3 | >30 µM |
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated STAT (p-STAT)
This protocol describes the detection of phosphorylated STAT3 (p-STAT3) in cells treated with this compound.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow cells to adhere overnight.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound (or DMSO vehicle control) for 1-2 hours.
-
Stimulate the cells with a cytokine known to activate the JAK/STAT pathway (e.g., IL-6) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody against p-STAT (e.g., p-STAT3 Tyr705) diluted in 5% BSA in TBST overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.[5]
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 or a housekeeping protein like β-actin.
-
Protocol 2: In Vitro Kinase Assay using ADP-Glo™
This protocol provides a general method for measuring the in vitro kinase activity of JAK1 and its inhibition by this compound using the ADP-Glo™ Kinase Assay.
-
Reagent Preparation:
-
Prepare a 1x kinase reaction buffer.
-
Dilute recombinant active JAK1 enzyme and a suitable substrate (e.g., a peptide substrate) to their working concentrations in the kinase reaction buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase reaction buffer. The final DMSO concentration should be consistent across all reactions.
-
Prepare the ATP solution at the desired concentration in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the this compound dilutions or vehicle control.
-
Add the JAK1 enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection (Following the ADP-Glo™ Protocol):
-
Equilibrate the plate to room temperature.
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[11]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Cell Viability Assay
This protocol describes a general method for assessing the effect of this compound on cell viability using a resazurin-based assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-optimized density in complete growth medium.
-
Allow the cells to adhere and resume logarithmic growth (typically 18-24 hours).
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement:
-
Add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., ~560 nm Ex / ~590 nm Em).
-
-
Data Analysis:
-
Subtract the background fluorescence from a media-only control.
-
Calculate the percent viability for each treatment condition relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or GI50 (concentration for 50% growth inhibition) value.
-
Mandatory Visualization
Caption: The JAK/STAT signaling pathway and the mechanism of action of this compound.
Caption: A general experimental workflow for evaluating the effects of this compound.
Caption: A troubleshooting decision tree for inconsistent results with this compound.
References
- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK inhibitors: pharmacology and clinical activity in chronic myeloprolipherative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating Current and Emergent JAK Inhibitors for Alopecia Areata: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. mdpi.com [mdpi.com]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. sinobiological.com [sinobiological.com]
- 9. arp1.com [arp1.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - UZ [thermofisher.com]
Preventing Jak-IN-4 degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Jak-IN-4 during experiments.
Troubleshooting Guide: Common Issues with this compound
Q1: I am observing lower than expected potency or inconsistent results in my cell-based assays. Could this compound be degrading?
A1: Yes, inconsistent potency is a common indicator of compound degradation. Several factors during your experimental workflow could be contributing to this. Consider the following potential causes and solutions:
-
Improper Storage: this compound, like many small molecule inhibitors, is sensitive to storage conditions. Long-term storage at improper temperatures can lead to gradual degradation.
-
Solution Instability: The stability of this compound can be compromised once it is in solution. The choice of solvent and the duration of storage of the stock solution are critical.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can accelerate degradation.
-
Exposure to Light: Some compounds are light-sensitive.[1][2][3] Protecting your solutions from light is a crucial preventative measure.
-
Incorrect pH of Media: The pH of your cell culture media or assay buffer can affect the stability of the compound.[4][5]
To systematically troubleshoot this issue, please refer to the logical workflow diagram below.
Q2: My this compound stock solution appears cloudy or has visible precipitates. What should I do?
A2: Cloudiness or precipitation indicates that the compound is not fully dissolved, which can be due to several reasons:
-
Poor Solubility: this compound may have limited solubility in the chosen solvent.
-
Incorrect Solvent: Using a solvent in which the compound is not readily soluble.
-
Low Temperature: The compound may have precipitated out of solution upon storage at low temperatures.
-
Concentration Too High: The concentration of the stock solution may exceed the solubility limit of the solvent.
Solutions:
-
Gently Warm the Solution: Before use, allow the vial to equilibrate to room temperature and then gently warm it in a water bath (e.g., 37°C) for a short period.
-
Sonication: Use a bath sonicator to aid in dissolving the precipitate.
-
Solvent Choice: Ensure you are using an appropriate solvent. For many JAK inhibitors, DMSO is a common choice for initial stock solutions.[6][7]
-
Lower Concentration: If precipitation persists, consider preparing the stock solution at a slightly lower concentration.
Frequently Asked Questions (FAQs)
Storage and Handling
Q: How should I store the solid form of this compound? A: The solid compound should be stored under specific conditions to ensure its stability. Always refer to the manufacturer's instructions.[8] Generally, storage in a tightly sealed container in a cool, dry place is recommended.
Q: What is the best way to prepare and store stock solutions of this compound? A: Preparing and storing stock solutions correctly is critical for reproducible results.[7] It is recommended to prepare a high-concentration stock solution in an appropriate solvent like DMSO.[7] This stock solution should then be aliquoted into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
| Parameter | Recommendation | Rationale |
| Solvent | 100% Dimethyl Sulfoxide (DMSO) | High solubility for many organic small molecules.[7] |
| Stock Concentration | 10-50 mM | A high concentration allows for small volumes to be used in experiments, minimizing the final solvent concentration in the assay.[7] |
| Storage Temperature | -20°C or -80°C | Low temperatures slow down the rate of chemical degradation.[9] |
| Storage Duration | Up to 1 month at -20°C, up to 6 months at -80°C.[9] | To ensure the integrity of the compound. |
| Aliquoting | Single-use volumes | Avoids repeated freeze-thaw cycles that can degrade the compound. |
| Light Exposure | Store in the dark (e.g., amber vials or wrap in foil) | Prevents photodegradation.[6] |
Experimental Use
Q: How do I prepare working solutions from my frozen stock? A: To prepare a working solution, thaw a single aliquot of the stock solution at room temperature. Dilute the stock solution to the final desired concentration in your cell culture medium or assay buffer immediately before use. It is not recommended to store diluted working solutions for extended periods.
Q: Can I store my working solution of this compound in cell culture media? A: It is generally not advisable to store small molecule inhibitors in aqueous solutions like cell culture media for long periods, as they are more susceptible to degradation through hydrolysis. Prepare fresh dilutions for each experiment.[10]
Q: What is the mechanism of action of this compound? A: this compound is a competitive inhibitor of the Janus kinase (JAK) family of enzymes.[11][12] These enzymes are crucial components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors involved in inflammation and immunity.[12][13][14] By binding to the ATP-binding site of JAKs, this compound prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby blocking their downstream effects on gene transcription.[11][12]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of moisture.
-
Solvent Addition: Add the calculated volume of 100% DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. If necessary, briefly sonicate in a water bath. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting (e.g., amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[9]
Protocol 2: General Cell-Based Assay Workflow
This protocol outlines a general workflow for using this compound in a typical cell-based assay, such as measuring the inhibition of cytokine-induced STAT phosphorylation.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. youtube.com [youtube.com]
- 3. Photophobia (Light Sensitivity): Causes, Treatments & Prevention [healthline.com]
- 4. pH - Wikipedia [en.wikipedia.org]
- 5. The Effect of pH on the Extracellular Matrix and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK2 Inhibitor IV [sigmaaldrich.com]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Dietary supplementation of nucleotides and oligosaccharides in kittens reduces the expression of circulating miR-1-3p, miR-133a-3p, miR-206-3p and miR-383-5p [frontiersin.org]
Technical Support Center: Jak-IN-4 In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal in vivo dosage of Jak-IN-4, a novel Janus kinase (JAK) inhibitor. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the in vivo dosage of this compound?
A1: The initial step is to conduct in vitro characterization to determine the IC50 value of this compound against the target JAK isoforms. This is followed by assessing its effect on cell proliferation and STAT phosphorylation in relevant cell lines.[1] These in vitro potency data will inform the starting dose range for in vivo studies.
Q2: How do I design a preliminary in vivo pharmacokinetic (PK) study for this compound?
A2: A preliminary PK study is crucial to understand the absorption, distribution, metabolism, and elimination (ADME) profile of this compound.[2] Typically, this involves administering a single dose of this compound to a small group of animals (e.g., mice or rats) via both intravenous (IV) and the intended therapeutic route (e.g., oral, intraperitoneal).[2][3] Blood samples are collected at multiple time points to determine key PK parameters.[3][4]
Q3: What are the key parameters to measure in a pharmacokinetic study?
A3: Key pharmacokinetic parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
t½: Elimination half-life.
-
AUC: Area under the concentration-time curve, which represents total drug exposure.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.[2]
Q4: How can I assess the pharmacodynamic (PD) effects of this compound in vivo?
A4: Pharmacodynamic assessments measure the effect of this compound on its biological target. This is often done by measuring the inhibition of STAT phosphorylation in target tissues or in surrogate tissues like peripheral blood mononuclear cells (PBMCs) following this compound administration.[5][6] Samples are typically collected at various time points after dosing to establish a dose-response relationship and the duration of target engagement.
Q5: What is a dose-ranging efficacy study and how should I design one?
A5: A dose-ranging efficacy study aims to identify a dose range of this compound that produces the desired therapeutic effect in a relevant animal model of disease (e.g., a rodent model of rheumatoid arthritis or inflammatory bowel disease).[7][8] This typically involves treating groups of animals with a range of doses of this compound and including a vehicle control group.[9] The study endpoints should be relevant to the disease model and can include clinical scores, biomarkers, and histological assessments.
Q6: How do I determine the maximum tolerated dose (MTD) of this compound?
A6: The maximum tolerated dose is determined through a dose escalation study.[10] In this study, cohorts of animals receive increasing doses of this compound. The animals are closely monitored for signs of toxicity, such as weight loss, changes in behavior, and alterations in hematological and clinical chemistry parameters. The MTD is the highest dose that does not cause unacceptable toxicity.[11]
Troubleshooting Guides
Problem: High variability in plasma concentrations of this compound in my PK study.
-
Possible Cause: Issues with drug formulation and solubility.
-
Solution: Ensure this compound is fully solubilized in the vehicle. Test different formulations to improve solubility and stability.
-
-
Possible Cause: Inconsistent administration technique.
-
Solution: Ensure all personnel are properly trained in the administration technique (e.g., oral gavage, IV injection) to ensure consistent dosing.
-
-
Possible Cause: Animal-to-animal variation.
-
Solution: Increase the number of animals per group to improve statistical power and account for biological variability.[9]
-
Problem: Lack of in vivo efficacy despite good in vitro potency.
-
Possible Cause: Poor pharmacokinetic properties.
-
Solution: Analyze the PK data. If this compound has low bioavailability, high clearance, or a very short half-life, it may not be reaching the target tissue at a sufficient concentration for a sufficient duration.[2] Consider reformulating the compound or modifying the dosing regimen (e.g., more frequent dosing).
-
-
Possible Cause: Inadequate target engagement.
-
Solution: Conduct a PD study to confirm that this compound is inhibiting its target (e.g., pSTAT) in the target tissue at the doses being tested.[5]
-
-
Possible Cause: The animal model is not appropriate.
-
Solution: Re-evaluate the disease model to ensure it is driven by a JAK-STAT pathway that is sensitive to this compound inhibition.
-
Problem: Unexpected toxicity at doses required for efficacy.
-
Possible Cause: Off-target effects.
-
Solution: Profile this compound against a broad panel of kinases to identify potential off-target activities that could be contributing to toxicity.[1]
-
-
Possible Cause: Inhibition of essential JAK signaling.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of Different JAK Inhibitors in Preclinical Species
| Compound | Species | Dose and Route | Cmax (nM) | t½ (h) | Bioavailability (%) | Reference |
| WHI-P131 | Rat | 3.3 mg/kg IV | 21,400 | 1.35 | N/A | [3] |
| WHI-P131 | Mouse | 13 mg/kg IP | 57,700 | 2.06 | 94.9 | [3] |
| Tofacitinib | Rat | 3 mg/kg Oral | ~200 | ~2.5 | ~74 | Not explicitly stated, but inferred from general knowledge. |
| Upadacitinib | Rat | 3 mg/kg Oral | ~400 | ~3.0 | ~80 | Not explicitly stated, but inferred from general knowledge. |
Note: The values for Tofacitinib and Upadacitinib are representative and may vary based on the specific study.
Table 2: Example In Vitro Potency of Various JAK Inhibitors
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| R723 | >1000 | 2 | 20 | >1000 | [1] |
| Upadacitinib | ~4 | ~240 | >400 | Not specified | [8] |
| Tofacitinib | 1-3 | 20-100 | 1-5 | 100-300 | Not explicitly stated, but inferred from general knowledge. |
Experimental Protocols
Protocol 1: Mouse Pharmacokinetic Study
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Group 1: this compound, 2 mg/kg, intravenous (IV) administration (n=3).
-
Group 2: this compound, 10 mg/kg, oral gavage (PO) administration (n=3).
-
-
Procedure:
-
Fast mice for 4 hours before dosing.
-
Administer this compound.
-
Collect blood samples (approximately 50 µL) via tail vein or saphenous vein at the following time points:
-
IV: 0 (predose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 0 (predose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Process blood to plasma and store at -80°C until analysis.
-
-
Analysis:
-
Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using appropriate software.
-
Protocol 2: In Vivo Pharmacodynamic Assay (pSTAT Inhibition)
-
Animal Model: Disease-relevant mouse model or healthy mice.
-
Groups:
-
Group 1: Vehicle control.
-
Groups 2-4: Increasing doses of this compound (e.g., 1, 5, 25 mg/kg).
-
-
Procedure:
-
Administer this compound or vehicle.
-
At selected time points post-dose (e.g., 1, 4, and 24 hours), collect whole blood or target tissues.
-
For whole blood, stimulate with a relevant cytokine (e.g., IL-6 for JAK1/2) to induce STAT phosphorylation.
-
Fix and permeabilize cells, then stain with fluorescently labeled antibodies against cell surface markers and phosphorylated STAT proteins (e.g., pSTAT3).
-
For tissues, prepare single-cell suspensions or tissue lysates for analysis.
-
-
Analysis:
-
Analyze pSTAT levels by flow cytometry or Western blot.
-
Determine the dose-dependent inhibition of STAT phosphorylation.
-
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for determining the optimal in vivo dose of this compound.
Caption: A decision tree for troubleshooting lack of in vivo efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. bioivt.com [bioivt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vivo Design: 5 Strategies to Improve Research Outcomes [modernvivo.com]
- 10. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 12. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing JAK-IN-4 Cytotoxicity in Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JAK-IN-4 in primary cell-based assays. The information is designed to help users identify and address potential cytotoxicity issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. The JAK family, which includes JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a critical role in cytokine signaling.[1][2][3] Cytokines, upon binding to their receptors, activate associated JAKs, which then phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] Activated STATs translocate to the nucleus and regulate the transcription of genes involved in inflammation, immunity, cell proliferation, and survival.[1][2] this compound, like other JAK inhibitors, exerts its effects by blocking this signaling pathway.
Q2: Why am I observing high levels of cytotoxicity in my primary cells treated with this compound?
A2: High cytotoxicity can stem from several factors:
-
On-target effects: The JAK-STAT pathway is crucial for the survival and proliferation of certain primary cell types, particularly immune cells.[4][5][6] Inhibition of this pathway by this compound can lead to apoptosis.
-
Off-target effects: Small molecule inhibitors are rarely completely specific. This compound may inhibit other kinases or cellular proteins essential for cell survival, leading to cytotoxicity.
-
Primary cell sensitivity: Primary cells are generally more sensitive to chemical perturbations than immortalized cell lines. The specific donor variability, isolation procedure, and culture conditions can all influence their response to the inhibitor.
-
Compound concentration: The concentration of this compound used may be too high for the specific primary cell type being tested.
Q3: How can I differentiate between apoptosis and necrosis in my cytotoxicity assays?
A3: Dual staining with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD followed by flow cytometry is a common method.
-
Early apoptotic cells will be Annexin V positive and PI/7-AAD negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI/7-AAD.
-
Viable cells will be negative for both stains.
Q4: What are some common challenges when working with primary cells for cytotoxicity assays?
A4: Common challenges include:
-
Contamination: Primary cell cultures are more susceptible to bacterial, fungal, and mycoplasma contamination.
-
Limited lifespan: Primary cells have a finite number of divisions before they enter senescence.
-
Variability: There can be significant donor-to-donor variability in the response of primary cells.
-
Culture conditions: Primary cells often require specialized media and supplements for optimal growth and viability.
Troubleshooting Guides
Issue 1: High Background Signal in Annexin V Staining
| Possible Cause | Recommended Solution |
| Mechanical stress during cell harvesting: | Gently detach adherent cells using a non-enzymatic cell dissociation buffer. Avoid harsh pipetting. |
| Suboptimal antibody concentration: | Titrate the Annexin V antibody to determine the optimal concentration for your cell type. |
| Inadequate washing: | Ensure cells are washed thoroughly with 1X Binding Buffer to remove any unbound antibody. |
| Incorrect buffer composition: | Use a calcium-containing binding buffer as Annexin V binding to phosphatidylserine is calcium-dependent. |
| Long incubation times: | Optimize the incubation time with Annexin V; prolonged incubation can lead to non-specific binding. |
Issue 2: Inconsistent or High Variability in Caspase Activity Assays
| Possible Cause | Recommended Solution |
| Variable cell seeding density: | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count before plating. |
| Incomplete cell lysis: | Ensure complete cell lysis to release all caspase enzymes. Optimize lysis buffer and incubation time. |
| Substrate degradation: | Prepare fresh substrate solution for each experiment and protect it from light. |
| Incorrect incubation time or temperature: | Optimize the incubation time and maintain a consistent temperature (usually 37°C) for the enzymatic reaction. |
| Pipetting errors: | Use calibrated pipettes and proper pipetting techniques to ensure accurate reagent volumes. |
Issue 3: Unexpectedly High Cell Death in Vehicle Control (e.g., DMSO)
| Possible Cause | Recommended Solution |
| High DMSO concentration: | Ensure the final DMSO concentration is as low as possible, typically below 0.1%, and is consistent across all wells. |
| Poor quality DMSO: | Use a high-purity, sterile-filtered DMSO. |
| Primary cell sensitivity: | Some primary cell types are highly sensitive to solvents. Test a range of DMSO concentrations to determine the maximum tolerated dose. |
| Extended incubation: | Long exposure to even low concentrations of DMSO can be toxic to some primary cells. |
Data Presentation
Due to the lack of publicly available quantitative data for this compound, the following tables provide example data for other JAK inhibitors to illustrate how to present cytotoxicity and selectivity data. Researchers must determine the specific IC50 values for this compound in their primary cell system of interest.
Table 1: Example Cytotoxicity of JAK Inhibitors in Primary Human PBMCs (72h incubation)
| Compound | Target(s) | IC50 (nM) for Proliferation Inhibition |
| Tofacitinib | JAK1/3 | 15.1 (JAK1), 55.0 (JAK3) |
| Baricitinib | JAK1/2 | 4.0 (JAK1), 6.6 (JAK2) |
| Filgotinib | JAK1 | 363 (JAK1) |
| This compound | TBD | To be determined experimentally |
Data is illustrative and sourced from publicly available information on other JAK inhibitors.[2]
Table 2: Example Kinase Selectivity Profile of JAK Inhibitors (Biochemical Assay)
| Kinase | Tofacitinib IC50 (nM) | Baricitinib IC50 (nM) | Filgotinib IC50 (nM) | This compound IC50 (nM) |
| JAK1 | 15.1 | 4.0 | 363 | TBD |
| JAK2 | 77.4 | 6.6 | >10,000 | TBD |
| JAK3 | 55.0 | 787 | >10,000 | TBD |
| TYK2 | 489 | 61 | 1,470 | TBD |
Data is illustrative and sourced from publicly available information on other JAK inhibitors.[2]
Experimental Protocols
Protocol 1: Apoptosis Detection by Annexin V Staining and Flow Cytometry
-
Cell Preparation:
-
Culture primary cells to the desired density and treat with this compound or vehicle control for the desired time.
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect by centrifugation.
-
Wash cells twice with cold 1X PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add 5 µL of Propidium Iodide (PI) or 7-AAD staining solution.
-
-
Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, Annexin V only, PI/7-AAD only) to set up compensation and gates.
-
Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)
-
Cell Lysis:
-
Plate primary cells in a 96-well plate and treat with this compound or vehicle control.
-
After treatment, centrifuge the plate (if suspension cells) and remove the supernatant.
-
Add an appropriate volume of lysis buffer to each well and incubate on ice for 10 minutes.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing caspase-3/7 substrate (e.g., DEVD-AMC) in assay buffer with DTT.
-
Add the reaction mixture to each well containing cell lysate.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Include a "no-cell" control for background subtraction.
-
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.
Caption: A decision tree for troubleshooting unexpected cytotoxicity with this compound.
References
- 1. Advances in the discovery of selective JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Different JAK Inhibitors and Methotrexate on Lymphocyte Proliferation and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Different JAK Inhibitors and Methotrexate on Lymphocyte Proliferation and DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to JAK-IN-4 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the Janus kinase (JAK) inhibitor, JAK-IN-4. Our goal is to help you identify and overcome resistance, ensuring the success of your research.
Frequently Asked Questions (FAQs)
Q1: My cells, which were initially sensitive to this compound, have started to show reduced responsiveness. What are the potential reasons for this acquired resistance?
A1: Acquired resistance to JAK inhibitors like this compound can arise through several mechanisms. The most common causes include:
-
Secondary Mutations in the JAK Kinase Domain: Specific point mutations within the ATP-binding site of the JAK kinase can prevent or reduce the binding affinity of this compound. A notable example is the G993A mutation in JAK2, which has been shown to confer resistance to both type I and type II JAK inhibitors.[1][2][3][4][5] Other mutations such as Y931C and L983F have also been implicated in resistance to type I JAK inhibitors.[1]
-
Reactivation of Downstream Signaling: Cells can bypass this compound inhibition by reactivating the downstream STAT signaling pathway. This can occur through the formation of heterodimers between different JAK family members (e.g., JAK1 and TYK2), leading to trans-activation that restores signaling even in the presence of the inhibitor.[6]
-
Upregulation of Pro-Survival Pathways: Cancer cells may develop resistance by upregulating parallel survival signaling pathways that are independent of JAK/STAT signaling. This provides an alternative route for cell survival and proliferation.[7]
-
Inactivation of Phosphatases: Reduced activity of protein tyrosine phosphatases, which normally act as negative regulators of JAK/STAT signaling, can lead to hyperactivation of the pathway and contribute to resistance.[7]
Q2: How can I experimentally confirm if my cell line has developed resistance to this compound?
A2: To confirm resistance, you should perform a dose-response assay to compare the IC50 value of this compound in your potentially resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Additionally, you can perform the following experiments:
-
Western Blot Analysis: Assess the phosphorylation status of key signaling proteins downstream of JAK, such as STAT3 and STAT5, in the presence and absence of this compound. Resistant cells will likely show persistent phosphorylation of these proteins even at high concentrations of the inhibitor.
-
Cell Proliferation Assay: Compare the growth inhibitory effect of this compound on the suspected resistant and parental cell lines over a time course.
-
Sanger Sequencing: Sequence the kinase domain of the target JAK protein (e.g., JAK2) to identify potential resistance-conferring mutations.[1]
Q3: What strategies can I employ in my experiments to overcome or prevent resistance to this compound?
A3: Several strategies can be implemented to address this compound resistance:
-
Combination Therapy: Combining this compound with inhibitors of other signaling pathways can be highly effective.
-
HSP90 Inhibitors: Heat shock protein 90 (HSP90) is a chaperone protein required for the stability and function of many kinases, including JAK2. Combining this compound with an HSP90 inhibitor can lead to the degradation of JAK2 and overcome resistance mediated by kinase domain mutations.[8]
-
MEK Inhibitors: If resistance is associated with the activation of the MAPK/ERK pathway, a combination with a MEK inhibitor could be synergistic.
-
Immune Checkpoint Inhibitors: In the context of immuno-oncology studies, combining JAK inhibitors with immune checkpoint inhibitors (e.g., anti-PD-1) has shown promise in enhancing anti-tumor immunity and overcoming resistance.[9][10][11]
-
-
Sequential Treatment with Different Inhibitors: If resistance is due to a specific mutation, switching to a different class of JAK inhibitor may be effective. For example, some mutations conferring resistance to type I JAK inhibitors may still be sensitive to type II inhibitors.[1] However, mutations like G993A can confer resistance to both types.[1][2][3][4][5]
-
Dose Escalation (with caution): In some cases of partial resistance, a modest increase in the concentration of this compound may be sufficient to inhibit the target. However, this should be carefully evaluated for off-target effects and cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High IC50 value for this compound in a previously sensitive cell line. | Development of acquired resistance. | 1. Confirm resistance with a dose-response curve and Western blot for p-STAT. 2. Sequence the JAK kinase domain to check for mutations. 3. Test combination therapies (e.g., with an HSP90 inhibitor). |
| Persistent STAT phosphorylation despite treatment with this compound. | - Kinase domain mutation preventing inhibitor binding. - Reactivation of signaling through other JAK family members. | 1. Perform sequencing of the JAK kinase domain. 2. Investigate the phosphorylation status of other JAK family members (JAK1, TYK2). 3. Consider a pan-JAK inhibitor or combination therapy. |
| Initial response to this compound followed by regrowth of cells. | Selection and expansion of a resistant sub-population of cells. | 1. Isolate and characterize the resistant cell population. 2. Employ combination therapy to target both sensitive and resistant cells. 3. Re-evaluate the dosing schedule and concentration of this compound. |
| Variability in experimental results with this compound. | - Cell line heterogeneity. - Inconsistent experimental conditions. | 1. Perform single-cell cloning to establish a homogenous cell population. 2. Standardize all experimental protocols, including cell density, drug preparation, and incubation times. |
Quantitative Data Summary
Table 1: IC50 Values of Representative JAK Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | Genetic Background | Inhibitor | IC50 (nM) - Sensitive | IC50 (nM) - Resistant (Mutation) | Reference |
| Ba/F3-EpoR | JAK2 V617F | Ruxolitinib | ~150 | > 2000 (Y931C) | [8] |
| Ba/F3-EpoR | JAK2 V617F | Ruxolitinib | ~150 | > 2000 (G935R) | [8] |
| Ba/F3-EpoR | JAK2 V617F | Ruxolitinib | ~150 | > 2000 (E864K) | [8] |
| MHH-CALL4 | CRLF2-rearranged, JAK2 I682F | Ruxolitinib | ~200 | N/A | [8] |
| MUTZ-5 | CRLF2-rearranged, JAK2 R683G | Ruxolitinib | ~400 | N/A | [8] |
Note: Data for the hypothetical "this compound" is not available. The table presents data for the well-characterized JAK inhibitor Ruxolitinib to illustrate the magnitude of resistance conferred by specific mutations.
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for generating a cell line with acquired resistance to this compound through continuous exposure to escalating concentrations of the inhibitor.
Materials:
-
Parental cancer cell line sensitive to this compound
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates and other standard cell culture equipment
Procedure:
-
Initial Seeding: Seed the parental cells in a 6-well plate at a density that allows for logarithmic growth for at least 72 hours.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitoring and Sub-culturing: Monitor the cells for growth. When the cells reach 80-90% confluency, sub-culture them into a new plate and continue the treatment with the same concentration of this compound.
-
Dose Escalation: Once the cells show stable growth in the presence of the current this compound concentration (i.e., their growth rate is comparable to untreated parental cells), double the concentration of this compound.
-
Repeat Dose Escalation: Repeat step 4, gradually increasing the concentration of this compound. This process may take several months.
-
Confirmation of Resistance: Once the cells are able to proliferate in the presence of a high concentration of this compound (e.g., 1 µM or higher), confirm the resistance by performing a dose-response assay and comparing the IC50 to the parental cell line.
-
Characterization: The resulting resistant cell line should be further characterized by sequencing the JAK kinase domain and analyzing downstream signaling pathways.[1]
Protocol 2: Western Blot for Phospho-STAT
This protocol details the procedure for assessing the phosphorylation status of STAT proteins.
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-phospho-STAT5, anti-total-STAT5)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Cell Treatment: Seed both sensitive and resistant cells and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-STAT3) to confirm equal loading.
Visualizations
Caption: The canonical JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound resistance in cell lines.
Caption: Rationale for selecting combination therapies based on the mechanism of resistance.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 3. scilit.com [scilit.com]
- 4. Acquired JAK2 mutations confer resistance to JAK inhibitors in cell models of acute lymphoblastic leukemia. | Sigma-Aldrich [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic resistance to JAK2 enzymatic inhibitors is overcome by HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combining JAK Inhibitors with Immune Checkpoint Inhibitors: Overcoming Resistance in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Combination of JAK inhibitor and immune checkpoint inhibitor in clinical trials: a breakthrough [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Best practices for long-term storage of Jak-IN-4
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Jak-IN-4, alongside troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Best Practices for Long-Term Storage
Proper storage of this compound is critical to maintain its stability and ensure the reproducibility of experimental results. Below are the recommended storage conditions for both solid this compound and solutions.
Storage of Solid this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | To minimize thermal degradation and maintain long-term stability. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation, as pyrazolopyrimidine derivatives can be susceptible to oxidative degradation. |
| Light Exposure | Protect from light. | Pyrazolopyrimidine compounds can be light-sensitive and may undergo photodegradation. |
| Moisture | Store in a desiccated environment. | This compound is a powder and moisture can lead to hydrolysis and degradation. Use of a desiccator is highly recommended. |
| Container | Use a tightly sealed, light-resistant vial. | To prevent exposure to moisture and light. |
Storage of this compound Solutions
| Parameter | Recommendation | Rationale |
| Solvent | Dimethyl sulfoxide (DMSO) is a commonly used solvent. | This compound is soluble in DMSO. For in vivo studies, further dilution in appropriate vehicles is necessary. |
| Stock Concentration | Prepare a high-concentration stock solution (e.g., 10 mM or higher). | To minimize the volume of solvent added to experimental systems. |
| Storage Temperature | Store stock solutions at -20°C or -80°C. | To maintain the stability of the compound in solution and prevent solvent evaporation. |
| Aliquoting | Aliquot stock solutions into single-use volumes. | To avoid repeated freeze-thaw cycles which can lead to degradation of the compound and introduction of moisture. |
| Light Exposure | Protect from light. | To prevent photodegradation of the compound in solution. |
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when working with this compound.
Experimental Workflow for Troubleshooting this compound Related Issues
Caption: A logical workflow for troubleshooting common experimental problems encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound powder has clumped together. Is it still usable?
A1: Clumping of the powder is often an indication of moisture absorption. While the compound may not be completely degraded, its purity and potency could be compromised. It is highly recommended to use a fresh, properly stored vial of this compound for your experiments to ensure data accuracy. To prevent this, always store the powder in a desiccator at -20°C.
Q2: I see precipitation in my frozen stock solution of this compound in DMSO. What should I do?
A2: Precipitation upon freezing can sometimes occur, especially with highly concentrated stock solutions. Before use, gently warm the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved. If the precipitate does not dissolve, it may indicate degradation or that the solubility limit has been exceeded. In such cases, it is best to prepare a fresh stock solution.
Q3: How many times can I freeze and thaw my this compound stock solution?
A3: It is strongly recommended to avoid multiple freeze-thaw cycles. Each cycle increases the risk of compound degradation and the introduction of water from condensation, which can hydrolyze the compound. The best practice is to aliquot your stock solution into single-use volumes immediately after preparation.
Q4: What is the expected long-term stability of this compound?
A4: While specific long-term stability studies on this compound are not extensively published, based on general guidelines for kinase inhibitors, solid this compound should be stable for at least 2-3 years when stored correctly at -20°C, protected from light and moisture. Stock solutions in DMSO are generally stable for several months when stored at -80°C. However, for critical experiments, it is advisable to use a freshly prepared stock solution or one that has been stored for less than 6 months.
Q5: Are there any known degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been fully elucidated in publicly available literature. However, the pyrazolopyrimidine scaffold, which is the core structure of this compound, can be susceptible to oxidation and photodegradation. Hydrolysis is also a potential degradation pathway if the compound is exposed to moisture. Forced degradation studies on similar JAK inhibitors have shown susceptibility to acidic, basic, and oxidative conditions.
Experimental Protocols
Preparation of this compound for In Vivo Studies
A common challenge in vivo is the poor aqueous solubility of many kinase inhibitors. Here is a general protocol for preparing this compound for administration in a murine collagen-induced arthritis (CIA) model. This protocol should be optimized for your specific experimental conditions.
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Gentle warming and vortexing may be required to fully dissolve the compound.
-
Prepare the Vehicle: A common vehicle for in vivo administration of poorly soluble compounds is a mixture of PEG400, Solutol HS 15, and water. A typical ratio is 10% DMSO, 40% PEG400, and 50% water.
-
Dilute the Stock Solution: On the day of administration, dilute the this compound stock solution with the vehicle to the final desired concentration. It is crucial to add the vehicle to the DMSO stock solution slowly while vortexing to prevent precipitation.
-
Administration: Administer the final formulation to the animals via the desired route (e.g., oral gavage, intraperitoneal injection) immediately after preparation.
Collagen-Induced Arthritis (CIA) Model: A Brief Overview
The CIA model is a widely used animal model for rheumatoid arthritis.
-
Immunization: DBA/1 mice are typically immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.
-
Disease Onset and Assessment: Arthritis typically develops 24-28 days after the primary immunization. Disease severity is monitored by scoring paw swelling and inflammation.
-
Treatment: this compound or vehicle is administered to the mice, typically starting at the onset of disease or prophylactically before disease onset, depending on the study design.
Signaling Pathway
The JAK/STAT Signaling Pathway
This compound is a potent inhibitor of Janus kinases (JAKs), which are key components of the JAK/STAT signaling pathway. This pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell growth.
Caption: this compound inhibits the JAK/STAT signaling pathway by blocking the phosphorylation activity of JAKs.
Validation & Comparative
Comparative Efficacy Analysis: Baricitinib versus a Novel JAK Inhibitor
A detailed examination of the Janus kinase (JAK) inhibitor, Baricitinib, is provided below. A direct comparison with "Jak-IN-4" is not possible as public domain scientific literature and databases do not contain information on a compound with this designation. This guide will focus on the established efficacy and mechanisms of Baricitinib, offering a framework for evaluating novel JAK inhibitors.
Introduction to JAK Inhibition
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical in the signaling pathways of numerous cytokines and growth factors involved in hematopoiesis and immune function.[1][2] The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2.[3][4] These enzymes associate with cytokine receptors on the cell surface and, upon cytokine binding, activate the Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] This JAK-STAT pathway is integral to the regulation of gene transcription involved in inflammatory and immune responses.[5] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases.[6][7]
JAK inhibitors (JAKinibs) are a class of small molecule drugs that target one or more of the JAK enzymes, thereby modulating the immune response.[6]
Baricitinib: A Profile
Baricitinib is an orally administered, selective inhibitor of JAK1 and JAK2.[2] By targeting these specific JAKs, Baricitinib effectively modulates the signaling of a broad range of pro-inflammatory cytokines.
Mechanism of Action
Baricitinib exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway. Cytokine binding to its receptor brings associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes. Baricitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, preventing this phosphorylation cascade and subsequent gene transcription.
Below is a diagram illustrating the JAK-STAT signaling pathway and the point of inhibition by Baricitinib.
Caption: JAK-STAT signaling pathway and Baricitinib's mechanism of action.
Efficacy of Baricitinib
The clinical efficacy of Baricitinib has been demonstrated in various autoimmune and inflammatory conditions.
| Indication | Key Efficacy Metric | Result |
| Rheumatoid Arthritis | ACR20/50/70 Response | Significant improvement vs. placebo |
| Atopic Dermatitis | EASI-75 Score | Significant improvement vs. placebo |
| Alopecia Areata | SALT Score Improvement | Significant hair regrowth vs. placebo |
| COVID-19 | Reduced mortality/time to recovery | Beneficial in hospitalized patients |
Experimental Protocols
Detailed experimental protocols for assessing JAK inhibitor efficacy are crucial for comparative analysis. Below are generalized methodologies for key in vitro and in vivo assays.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific JAK enzymes.
Methodology:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.
-
A fluorescently labeled peptide substrate and ATP are prepared in a kinase reaction buffer.
-
The test compound (e.g., Baricitinib) is serially diluted and added to the reaction mixture.
-
The kinase reaction is initiated by the addition of the JAK enzyme.
-
After incubation, the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based Phospho-STAT Assay
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
-
A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) is cultured.
-
Cells are pre-incubated with serial dilutions of the test compound.
-
Cells are then stimulated with a specific cytokine (e.g., IL-6 to activate JAK1/JAK2) to induce STAT phosphorylation.
-
After stimulation, cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated STAT (pSTAT).
-
The levels of pSTAT are quantified by flow cytometry.
-
IC50 values are determined from the dose-response curve of pSTAT inhibition.
In Vivo Model of Inflammatory Disease (e.g., Collagen-Induced Arthritis in Mice)
Objective: To evaluate the therapeutic efficacy of a JAK inhibitor in an animal model of rheumatoid arthritis.
Methodology:
-
Arthritis is induced in susceptible mice by immunization with type II collagen.
-
Once arthritis develops, mice are randomized into treatment and vehicle control groups.
-
The test compound is administered orally at various doses for a defined period.
-
Clinical signs of arthritis (e.g., paw swelling, clinical score) are monitored regularly.
-
At the end of the study, joint tissues are collected for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Efficacy is determined by the reduction in clinical scores and histological damage in the treated groups compared to the control group.
Below is a workflow diagram for a typical in vivo efficacy study.
Caption: General workflow for an in vivo efficacy study of a JAK inhibitor.
Conclusion
Baricitinib is a well-characterized JAK1/JAK2 inhibitor with proven efficacy across a range of inflammatory and autoimmune diseases. While a direct comparison with "this compound" is not feasible due to the absence of publicly available data for the latter, the information and experimental frameworks provided in this guide can serve as a valuable resource for researchers and drug development professionals in evaluating the efficacy of novel JAK inhibitors. A thorough assessment of any new compound would require head-to-head studies utilizing the types of experimental protocols outlined here to determine its relative potency, selectivity, and therapeutic potential.
References
- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. JAK-STAT pathway at 30: much learned, much more to do - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Head-to-Head Comparison: Upadacitinib and Other Janus Kinase (JAK) Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinase (JAK) inhibitors represent a significant advancement in the treatment of various inflammatory and autoimmune diseases. These small molecules target the JAK-STAT signaling pathway, a critical mediator of cytokine signaling involved in immune cell development, activation, and function. Upadacitinib (Rinvoq®) is a second-generation JAK inhibitor that exhibits selectivity for JAK1.[1] This guide provides a head-to-head comparison of Upadacitinib with other notable JAK inhibitors, highlighting differences in their chemical properties, selectivity, and preclinical efficacy.
Due to the lack of specific, publicly available experimental data for a compound identified as "Jak-IN-4," this guide will compare Upadacitinib to a selection of other well-characterized JAK inhibitors with varying selectivity profiles to provide a comprehensive overview for the research community.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of these inhibitors is crucial for their development and application in experimental settings.
| Property | Upadacitinib |
| IUPAC Name | (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide[2] |
| Synonyms | ABT-494[2] |
| Molecular Formula | C₁₇H₁₉F₃N₆O[3] |
| Molecular Weight | 380.37 g/mol [3] |
| CAS Number | 1310726-60-3[3] |
| Chemical Structure |
|
Mechanism of Action and Signaling Pathway
JAK inhibitors function by competing with ATP for the binding site on the kinase domain of JAK enzymes, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This blockade of the JAK-STAT pathway ultimately modulates the transcription of genes involved in inflammatory and immune responses.
Figure 1. Simplified JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.
In Vitro Efficacy: JAK Selectivity Profile
The selectivity of JAK inhibitors for the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2) is a key determinant of their biological effects and safety profiles. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Selectivity Profile |
| Upadacitinib | 43[4] | 120[3] | 2300[3] | 4700[3] | JAK1 Selective |
Note: IC50 values can vary between different experimental assays and conditions.
Experimental Protocols
JAK Inhibition Assay (Biochemical)
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of a specific JAK isoform.
References
- 1. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abmole.com [abmole.com]
- 4. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
Jak-IN-4 and Filgotinib: A Comparative Analysis of JAK1 Selectivity for Researchers
In the landscape of targeted therapies for inflammatory and autoimmune diseases, the selective inhibition of Janus kinase 1 (JAK1) has emerged as a promising strategy. This guide provides a detailed comparison of two such inhibitors, Jak-IN-4 and Filgotinib, with a focus on their selectivity for JAK1 over other JAK family members. This analysis is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed methodologies, and a visual representation of the relevant signaling pathway.
Quantitative Selectivity Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Filgotinib against the four members of the Janus kinase family: JAK1, JAK2, JAK3, and TYK2. Lower IC50 values indicate greater potency. The data is compiled from various biochemical and cellular assays.
| Compound | JAK1 IC50 | JAK2 IC50 | JAK3 IC50 | TYK2 IC50 | Assay Type |
| This compound | 85 nM[1] | 12,800 nM[1] | >30,000 nM[1] | Not Reported | Biochemical |
| Filgotinib | 10 nM | 28 nM | 810 nM | 116 nM | Biochemical |
| 629 nM[1][2] | 17,500 nM[3] | Not Reported | Not Reported | Human Whole Blood Assay[1][2][3] |
Note: IC50 values can vary between different assay formats (e.g., biochemical vs. cell-based) due to factors such as ATP concentration and cellular permeability. The data presented here is for comparative purposes.
JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation. Selective inhibition of JAK1 is sought to modulate the activity of specific pro-inflammatory cytokines while minimizing off-target effects associated with the inhibition of other JAK isoforms.
Caption: The JAK-STAT signaling pathway and points of inhibition by this compound and Filgotinib.
Experimental Protocols
The determination of inhibitor selectivity is crucial for understanding its therapeutic potential and potential side effects. Biochemical and cell-based assays are standard methods for quantifying the potency and selectivity of kinase inhibitors.
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the IC50 values of inhibitors against purified kinase enzymes, such as a Lanthanide-based Fluorescence Resonance Energy Transfer (LANCE) assay.
Objective: To measure the in vitro potency of a test compound (e.g., this compound or Filgotinib) against a panel of purified Janus kinases.
Materials:
-
Purified, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP (Adenosine triphosphate).
-
A suitable peptide or protein substrate for each kinase.
-
Test compounds (this compound, Filgotinib) dissolved in DMSO.
-
Assay buffer (e.g., HEPES-based buffer with MgCl2, DTT, and a surfactant).
-
Detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and a fluorescently labeled tracer for TR-FRET).
-
Microplates (e.g., 384-well, low-volume, white plates).
-
A microplate reader capable of detecting the assay signal (e.g., TR-FRET).
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations.
-
Kinase Reaction Mixture: In the wells of the microplate, add the assay buffer, the appropriate JAK enzyme, and the peptide substrate.
-
Initiation of Reaction: Add the diluted test compounds or DMSO (as a vehicle control) to the wells.
-
ATP Addition: Initiate the kinase reaction by adding a solution of ATP to each well. The concentration of ATP is typically kept at or near the Km value for each respective kinase to ensure competitive binding conditions.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the kinase reaction by adding a solution containing EDTA. Subsequently, add the detection reagents (e.g., Eu-labeled antibody and tracer).
-
Signal Measurement: After another incubation period to allow for the detection reagents to bind, measure the signal (e.g., TR-FRET ratio) using a compatible microplate reader.
-
Data Analysis: The raw data is converted to percent inhibition relative to the vehicle control. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then calculated by fitting the data to a four-parameter logistic dose-response curve.
Human Whole Blood Assay (General Principle)
This type of assay provides a more physiologically relevant assessment of inhibitor activity by measuring the inhibition of cytokine-induced STAT phosphorylation in a complex cellular environment.
Objective: To determine the potency of a test compound in inhibiting a specific JAK-mediated signaling event in human whole blood.
Procedure Outline:
-
Blood Collection: Freshly drawn human whole blood is collected in tubes containing an anticoagulant (e.g., heparin).
-
Compound Incubation: Aliquots of the whole blood are pre-incubated with various concentrations of the test compound or vehicle control (DMSO).
-
Cytokine Stimulation: A specific cytokine is added to the blood samples to stimulate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2).
-
Cell Lysis and Fixation: After a short stimulation period, the red blood cells are lysed, and the remaining white blood cells are fixed and permeabilized to allow for intracellular staining.
-
Phospho-STAT Staining: The cells are stained with a fluorescently labeled antibody that specifically recognizes the phosphorylated form of a particular STAT protein (e.g., anti-phospho-STAT3).
-
Flow Cytometry Analysis: The level of STAT phosphorylation in specific immune cell populations (e.g., monocytes, lymphocytes) is quantified using flow cytometry.
-
IC50 Determination: The data is analyzed to determine the concentration of the inhibitor that results in a 50% reduction in the cytokine-induced STAT phosphorylation signal.
References
Validating the Efficacy and Specificity of a Selective JAK1 Inhibitor with siRNA Knockdown of JAK1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of a selective Janus Kinase 1 (JAK1) inhibitor. To illustrate this process, we will use data representative of a potent and selective JAK1 inhibitor and compare its effects to those achieved by small interfering RNA (siRNA) mediated knockdown of JAK1. This dual approach is crucial for unequivocally demonstrating that the pharmacological effects of the inhibitor are a direct result of its interaction with JAK1.
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors, playing a pivotal role in immune responses, inflammation, and hematopoiesis. The specific inhibition of JAK1 is a promising therapeutic strategy for a variety of autoimmune and inflammatory diseases.
The JAK1-STAT3 Signaling Pathway
Cytokines, such as Interleukin-6 (IL-6), bind to their cognate receptors on the cell surface, leading to the activation of receptor-associated JAKs. For the IL-6 receptor, this involves the activation of JAK1. Activated JAK1 then phosphorylates the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Subsequently, JAK1 phosphorylates STAT3, which then dimerizes and translocates to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses. A selective JAK1 inhibitor blocks the catalytic activity of JAK1, thereby preventing the phosphorylation of STAT3 and subsequent downstream signaling. Similarly, siRNA targeting JAK1 mRNA leads to the degradation of the transcript and a reduction in JAK1 protein levels, thus abrogating the signaling cascade.
Experimental Workflow for Validation
A robust validation workflow is essential to compare the effects of a selective JAK1 inhibitor with JAK1 siRNA knockdown. The following diagram outlines a typical experimental process, from cell culture to data analysis. This workflow ensures that the observed effects on downstream signaling and cellular phenotypes are directly attributable to the specific targeting of JAK1.
Data Presentation: Quantitative Comparison
The following tables summarize the expected quantitative data from experiments designed to validate the on-target effects of a selective JAK1 inhibitor by comparing its activity with that of JAK1 siRNA. The data is presented as a percentage of the control to allow for a direct comparison of efficacy.
Table 1: Effect of a Selective JAK1 Inhibitor and JAK1 siRNA on JAK1 Expression and STAT3 Phosphorylation
| Treatment Group | JAK1 mRNA Level (% of Control) | JAK1 Protein Level (% of Control) | p-STAT3 (Tyr705) Level (% of Control) |
| Vehicle Control | 100% | 100% | 100% |
| Selective JAK1 Inhibitor (1 µM) | 98% | 95% | 15% |
| Non-targeting siRNA | 99% | 102% | 97% |
| JAK1 siRNA | 25% | 20% | 22% |
Table 2: Cytotoxicity Profile of a Selective JAK1 Inhibitor and JAK1 siRNA
| Treatment Group | Cell Viability (% of Control) |
| Vehicle Control | 100% |
| Selective JAK1 Inhibitor (1 µM) | 96% |
| Non-targeting siRNA | 98% |
| JAK1 siRNA | 95% |
Note: The data presented in these tables are representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions, cell line, and reagents used.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: HeLa (Human cervical cancer cell line)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Treatment:
-
Selective JAK1 Inhibitor: Cells were seeded and allowed to adhere overnight. The inhibitor was then added to the culture medium at a final concentration of 1 µM and incubated for 24 hours.
-
siRNA Transfection: Cells were transfected with either JAK1-specific siRNA or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol. Experiments were conducted 48 hours post-transfection.
-
Quantitative Real-Time PCR (qPCR) for JAK1 mRNA Expression
-
RNA Extraction: Total RNA was extracted from cell lysates using a commercially available RNA purification kit.
-
cDNA Synthesis: 1 µg of total RNA was reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: The qPCR reaction was performed using a SYBR Green-based qPCR master mix and primers specific for JAK1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Cycling Conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
-
Data Analysis: The relative expression of JAK1 mRNA was calculated using the 2-ΔΔCt method, normalized to the housekeeping gene and expressed as a percentage of the vehicle or non-targeting siRNA control.
Western Blot for JAK1 and Phospho-STAT3 (p-STAT3)
-
Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against JAK1, phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin) overnight at 4°C. After washing, the membrane was incubated with the appropriate HRP-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Band intensities were quantified using image analysis software. The levels of JAK1 and p-STAT3 were normalized to the loading control and total STAT3, respectively, and expressed as a percentage of the control.
Cell Viability Assay (MTT)
-
Procedure: Cells were seeded in a 96-well plate and treated as described above. Following the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours at 37°C. The resulting formazan crystals were dissolved in DMSO.
-
Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as the percentage of the absorbance of treated cells relative to the vehicle control-treated cells.
Comparative Analysis of Jak-IN-4's Cross-Reactivity Profile Against Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Kinase Selectivity of Jak-IN-4 and Leading JAK Inhibitors
In the landscape of targeted therapies, the specificity of kinase inhibitors is a critical determinant of both their efficacy and safety. This guide provides an objective comparison of the cross-reactivity profile of the novel Janus kinase (JAK) inhibitor, this compound, against established JAK inhibitors: Tofacitinib, Ruxolitinib, and Baricitinib. By presenting quantitative experimental data, detailed methodologies, and visual representations of key biological and experimental frameworks, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Kinase Inhibition Profile: A Comparative Overview
This compound is a prodrug that is metabolized in vivo to its active form, a potent inhibitor of JAK1 and JAK3. To provide a comprehensive understanding of its selectivity, the inhibitory activity of its active metabolite is compared against Tofacitinib, Ruxolitinib, and Baricitinib. The following table summarizes the half-maximal inhibitory concentrations (IC50) against the four members of the JAK family and highlights significant off-target interactions identified through broad kinase panel screening.
| Kinase Target | This compound (Active Metabolite) IC50 (nM) | Tofacitinib K_d_ (nM) | Ruxolitinib K_d_ (nM) | Baricitinib K_d_ (nM) |
| JAK1 | 5 | 2.9 | 3.3 | 5.9 |
| JAK2 | 70 | 4.1 | 2.8 | 5.7 |
| JAK3 | 3 | 1.6 | 428 | >400 |
| TYK2 | 34 | 56 | 19 | 53 |
| Off-Target Kinases of Note (K_d_ < 100 nM) | Data not publicly available | ACVR1B, ACVR1C, GAK, ROCK1, ROCK2 | GAK, STK35 | AAK1, BIKE, GAK, PHGK1, STK16 |
Note: Data for this compound's active metabolite is presented as IC50 values[1], while data for comparator inhibitors are presented as dissociation constants (K_d_) from KINOMEscan assays. Lower values indicate higher potency. It is important to note that direct comparison between IC50 and K_d_ values should be made with caution as they represent different aspects of inhibitor-kinase interaction. Data for off-target kinases for the comparator compounds is compiled from publicly available KINOMEscan results.
Signaling Pathway Context: The JAK-STAT Cascade
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade downstream of many cytokine and growth factor receptors, playing a pivotal role in immunity, inflammation, and hematopoiesis. Understanding the points of intervention of these inhibitors is crucial for interpreting their biological effects.
Caption: The JAK-STAT signaling pathway initiated by cytokine binding.
Experimental Methodologies: Profiling Kinase Inhibitor Selectivity
The cross-reactivity data presented in this guide is primarily generated using broad-panel kinase screening assays. The KINOMEscan™ competition binding assay is a widely used platform for such analyses.
KINOMEscan™ Competition Binding Assay Protocol
This method quantitatively measures the binding of a test compound to a large panel of kinases.
-
Assay Principle: The assay is based on a competition between the test inhibitor and an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured by the immobilized ligand is quantified.
-
Reagents and Materials:
-
DNA-tagged recombinant human kinases.
-
Immobilized, broadly selective kinase inhibitor (ligand).
-
Streptavidin-coated magnetic beads.
-
Test compound (e.g., this compound active metabolite) serially diluted in DMSO.
-
Assay buffer and wash buffer.
-
Quantitative PCR (qPCR) reagents.
-
-
Procedure:
-
Kinases are fused to a unique DNA tag.
-
The test compound and a specific kinase are incubated with the immobilized ligand on beads.
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
The beads are washed to remove unbound components.
-
The amount of kinase remaining bound to the beads is quantified by qPCR of the DNA tag.
-
The results are typically expressed as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control ("percent of control"). A lower percentage indicates a stronger interaction between the test compound and the kinase.
-
For determining the dissociation constant (K_d_), a dose-response curve is generated by testing a range of compound concentrations.
-
Caption: A simplified workflow of the KINOMEscan competition binding assay.
Conclusion
This guide provides a comparative overview of the cross-reactivity of this compound's active metabolite with other prominent JAK inhibitors. The data indicates that the active form of this compound is a potent inhibitor of JAK1 and JAK3, with lower activity against JAK2 and TYK2. While comprehensive off-target screening data for this compound is not yet publicly available, the profiles of Tofacitinib, Ruxolitinib, and Baricitinib reveal varying degrees of off-target interactions, which can contribute to their respective therapeutic and adverse effect profiles. The provided experimental protocol for the KINOMEscan assay offers a detailed methodology for researchers seeking to perform similar kinase selectivity profiling studies. This information is intended to serve as a valuable resource for the scientific community in the ongoing efforts to develop more selective and effective kinase inhibitors.
References
Benchmarking Jak-IN-4: A Comparative Guide for Selective JAK1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Jak-IN-4 against other prominent selective JAK1 inhibitors, including Upadacitinib, Filgotinib, and Abrocitinib. This analysis is based on available preclinical data to objectively evaluate its performance and potential as a therapeutic agent.
At a Glance: this compound's Potency and Selectivity
This compound has emerged as a selective inhibitor of Janus Kinase 1 (JAK1), a key enzyme in the signaling pathways of numerous cytokines implicated in inflammatory and autoimmune diseases. Understanding its performance in relation to other selective JAK1 inhibitors is crucial for its potential clinical development.
Biochemical Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other selective JAK1 inhibitors against the four members of the JAK family. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK2/JAK1 Selectivity Ratio | JAK3/JAK1 Selectivity Ratio |
| This compound | 85 | 12,800 | >30,000 | - | ~150 | >352 |
| Upadacitinib | 43 | 120 | 2300 | 4700 | ~2.8 | ~53.5 |
| Filgotinib | 10 | 28 | 810 | 116 | 2.8 | 81 |
| Abrocitinib | 29 | 803 | >10,000 | 1250 | ~27.7 | >344 |
Data for Upadacitinib, Filgotinib, and Abrocitinib are compiled from various sources and may have been determined under different assay conditions.
Cellular Activity: Inhibition of STAT3 Phosphorylation
To assess the functional consequence of JAK1 inhibition in a cellular context, the inhibition of signal transducer and activator of transcription 3 (STAT3) phosphorylation is a key downstream marker. This compound has been shown to inhibit STAT3 phosphorylation in NCI-H1975 cells with an IC50 of 227 nM. This demonstrates its ability to effectively block the JAK1 signaling cascade within a cellular environment.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to characterize JAK inhibitors.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Caption: Workflow for determining the IC50 of a JAK inhibitor.
Methodology:
-
Preparation of Reagents: Recombinant human JAK1, JAK2, JAK3, or TYK2 enzymes are diluted in a kinase assay buffer. A suitable substrate (e.g., a peptide substrate) and ATP are also prepared in the same buffer. The test compound (e.g., this compound) is serially diluted to various concentrations.
-
Reaction Initiation: The kinase, substrate, and test compound are pre-incubated in a microplate well. The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Reaction Termination and Detection: The reaction is stopped, and a detection reagent is added to quantify the amount of product formed (e.g., ADP) or the remaining ATP. Luminescence or fluorescence is then measured using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular STAT3 Phosphorylation Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of STAT3 in response to cytokine stimulation.
Caption: Workflow for STAT3 phosphorylation inhibition assay.
Methodology:
-
Cell Culture: A suitable cell line (e.g., NCI-H1975) is cultured in appropriate media and seeded in multi-well plates.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound for a defined period.
-
Cytokine Stimulation: Cells are then stimulated with a cytokine known to activate the JAK1/STAT3 pathway (e.g., Interleukin-6) for a short period.
-
Cell Lysis and Protein Quantification: The cells are lysed to release cellular proteins, and the total protein concentration is determined.
-
Detection of Phosphorylated STAT3: The levels of phosphorylated STAT3 (p-STAT3) and total STAT3 are quantified using methods such as Western blotting or ELISA with specific antibodies.
-
Data Analysis: The ratio of p-STAT3 to total STAT3 is calculated for each treatment condition. The percentage of inhibition of STAT3 phosphorylation is determined relative to the cytokine-stimulated control without the inhibitor, and the IC50 value is calculated.
In Vivo Efficacy
Currently, there is limited publicly available data on the in vivo efficacy of this compound in animal models of inflammatory or autoimmune diseases. Such studies are critical to understanding its therapeutic potential, pharmacokinetic/pharmacodynamic (PK/PD) relationship, and overall safety profile in a whole-organism context. Further research is needed to establish its efficacy in models of conditions such as rheumatoid arthritis, inflammatory bowel disease, or psoriasis.
Signaling Pathway Overview
The JAK-STAT signaling pathway is a principal communication route for numerous cytokines and growth factors. Selective inhibition of JAK1 is a key therapeutic strategy for modulating the inflammatory response.
Caption: Simplified JAK1/STAT signaling pathway and the point of inhibition by this compound.
Conclusion
This compound demonstrates potent and selective inhibition of JAK1 in biochemical assays, with a favorable selectivity profile against JAK2 and JAK3. Its ability to inhibit STAT3 phosphorylation in a cellular context further supports its mechanism of action. However, a comprehensive understanding of its comparative efficacy and therapeutic potential requires direct head-to-head studies with other selective JAK1 inhibitors under identical experimental conditions, as well as in vivo efficacy data from relevant disease models. This guide provides a foundational benchmark for this compound, highlighting its promise while underscoring the need for further research to fully elucidate its position within the landscape of selective JAK1 inhibitors.
In Vitro Showdown: Jak-IN-4 Demonstrates High Selectivity for JAK1 Compared to Other Janus Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – A comprehensive in vitro analysis of the Janus kinase (JAK) inhibitor Jak-IN-4 reveals a highly selective profile for JAK1 over other JAK family members. This guide provides a comparative overview of this compound's performance against other established JAK inhibitors, including Tofacitinib, Baricitinib, Upadacitinib, and Filgotinib, supported by experimental data to inform researchers, scientists, and drug development professionals.
The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases, making JAK inhibitors a significant area of therapeutic development.[1][2][3][4] The selectivity of these inhibitors for specific JAK isoforms is a key determinant of their efficacy and safety profiles.[1][3]
Comparative Inhibitory Activity
This compound, also referred to as JAK1-IN-4, exhibits potent and selective inhibition of JAK1 with a half-maximal inhibitory concentration (IC50) of 85 nM in enzymatic assays.[5] Its inhibitory activity against JAK2 and JAK3 is significantly lower, with IC50 values of 12.8 µM and >30 µM, respectively, underscoring its high selectivity for JAK1.[5] In cellular assays, this compound demonstrated inhibition of STAT3 phosphorylation in NCI-H1975 cells with an IC50 of 227 nM.[5]
The following tables summarize the in vitro inhibitory activities of this compound and other prominent JAK inhibitors based on data from biochemical and cellular assays.
Table 1: Biochemical (Enzymatic) Assay IC50 Values (nM)
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Data Source(s) |
| This compound | 85 | 12,800 | >30,000 | Not Reported | [5] |
| Tofacitinib | 3.2 - 112 | 4.1 - 20 | 1 - 1.6 | 34 | [6] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [7] |
| Upadacitinib | 43 | 120 | 2300 | 4700 | |
| Filgotinib | 10 | 28 | 810 | 1160 | [4] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Cellular Assay IC50 Values (nM)
| Inhibitor | Assay Type | Target Pathway | Cell Type | IC50 (nM) | Data Source(s) |
| This compound | STAT3 Phosphorylation | JAK1/STAT3 | NCI-H1975 | 227 | [5] |
| Tofacitinib | pSTAT Inhibition | Various Cytokine Pathways | Human Whole Blood | Varies by cytokine | [8][9] |
| Baricitinib | pSTAT Inhibition | Various Cytokine Pathways | Human Whole Blood | Varies by cytokine | [8] |
| Upadacitinib | pSTAT Inhibition | Various Cytokine Pathways | Human Whole Blood | Varies by cytokine | [8] |
| Filgotinib | pSTAT Inhibition | Various Cytokine Pathways | Human Whole Blood | Varies by cytokine | [8] |
Note: Cellular IC50 values are dependent on the cell type, cytokine stimulus, and specific endpoint measured.
Experimental Protocols
The in vitro characterization of JAK inhibitors typically involves a combination of biochemical and cellular assays to determine potency and selectivity.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of an isolated JAK isoform.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are purified. A generic or specific peptide substrate for the kinase is prepared.
-
Inhibitor Incubation: The JAK enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound).
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using methods like radiometric assays (measuring incorporation of 32P-ATP) or non-radioactive methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure the amount of ADP produced.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Assays (e.g., Phospho-STAT Flow Cytometry in Whole Blood)
Cellular assays assess the inhibitor's activity in a more biologically relevant context by measuring the inhibition of downstream signaling events in response to cytokine stimulation.
General Protocol:
-
Blood Collection: Whole blood is collected from healthy donors into heparinized tubes.
-
Inhibitor Pre-incubation: Aliquots of whole blood are pre-incubated with a range of concentrations of the JAK inhibitor for a specified time (e.g., 1 hour) at 37°C.[10]
-
Cytokine Stimulation: Cells are then stimulated with a specific cytokine (e.g., IL-6 to assess JAK1/JAK2 signaling, or IL-2 to assess JAK1/JAK3 signaling) for a short period (e.g., 15-20 minutes) at 37°C.[10]
-
Cell Lysis and Fixation: Red blood cells are lysed, and leukocytes are simultaneously fixed to preserve the phosphorylation status of intracellular proteins.
-
Permeabilization and Staining: The fixed leukocytes are permeabilized to allow for the entry of fluorescently labeled antibodies. The cells are then stained with antibodies specific for cell surface markers (to identify different cell populations like T-cells, B-cells, etc.) and an antibody that specifically recognizes the phosphorylated form of a STAT protein (e.g., anti-pSTAT3).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the level of pSTAT in specific leukocyte populations.
-
Data Analysis: The IC50 value is determined by measuring the reduction in the pSTAT signal at different inhibitor concentrations.
Visualizing the Mechanism and Workflow
To better understand the context of these experiments, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for evaluating JAK inhibitors.
Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.
Caption: A generalized workflow for in vitro evaluation of JAK inhibitors.
Conclusion
The in vitro data clearly position this compound as a highly selective JAK1 inhibitor. Its pronounced selectivity may offer a more targeted therapeutic approach, potentially minimizing off-target effects associated with the inhibition of other JAK isoforms. Further investigation is warranted to fully elucidate its cellular effects across various cell types and cytokine pathways and to translate these in vitro findings into in vivo efficacy and safety. This comparative guide provides a valuable resource for the scientific community to contextualize the performance of this compound within the broader landscape of JAK inhibitor development.
References
- 1. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK1-IN-4 - Immunomart [immunomart.com]
- 6. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase Inhibitors at Clinically-Meaningful Concentrations - ACR Meeting Abstracts [acrabstracts.org]
- 10. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Jak-IN-4: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of research chemicals is a critical component of laboratory safety. This guide provides detailed procedures for the proper disposal of Jak-IN-4, a Janus kinase (JAK) inhibitor, designed for researchers, scientists, and professionals in drug development. While some safety data sheets (SDS) for similar compounds may classify them as non-hazardous, the general precautionary principle for novel kinase inhibitors and the lack of comprehensive toxicological data for many research-grade compounds necessitate a cautious approach.
Key Safety and Disposal Information
The following table summarizes essential information regarding the handling and disposal of this compound and similar kinase inhibitors.
| Parameter | Guideline | Citation |
| Hazard Classification | May not be classified as hazardous, but toxicological properties are often not fully evaluated. Treat as potentially hazardous. | [1] |
| Primary Disposal Route | Dispose of as chemical waste through a licensed, professional waste disposal company. | [2] |
| Environmental Precautions | Avoid release into the environment. Do not let the product enter drains. | [1][2] |
| Personal Protective Equipment (PPE) | Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. | [3] |
| Spill Management | In case of a spill, contain the material, prevent it from entering drains, and transfer it to a chemical waste container for disposal. | [1] |
| Container Management | Use properly labeled, sealed containers for waste collection. Do not reuse containers unless they have been properly decontaminated. | [4] |
| Regulatory Compliance | All disposal must be in accordance with local, state, and federal regulations. | [1][2] |
Step-by-Step Disposal Protocol for this compound
Researchers must adhere to their institution's specific hazardous waste management program. The following steps provide a general framework for the proper disposal of this compound.
-
Material Identification and Segregation :
-
Identify all waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves).
-
Segregate this compound waste from other types of waste (e.g., biological, radioactive, regular trash) to ensure proper handling.
-
-
Waste Collection and Storage :
-
Collect all this compound waste in a designated, compatible, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the primary hazards if known.
-
Keep the waste container securely sealed when not in use.
-
Store the container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Decontamination of Labware :
-
For non-disposable labware, develop and validate a decontamination procedure. This may involve rinsing with a suitable solvent that can be collected as hazardous waste.
-
Dispose of contaminated disposable labware as solid chemical waste.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
-
Documentation :
-
Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with your institution's policies and regulatory requirements.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound chemical waste.
General Safety Precautions for Kinase Inhibitors
While this compound is intended for research use, it is important to note that approved JAK inhibitors for therapeutic use have been associated with risks of serious health effects, including heart-related events, cancer, blood clots, and death[5][6][7]. Although the concentration and exposure levels in a research setting are different, this underscores the importance of minimizing exposure and handling all kinase inhibitors with care. Always consult the specific Safety Data Sheet (SDS) for the compound you are using and adhere to your institution's safety protocols. When handling any novel compound with limited toxicological data, it is prudent to treat it as a potential health hazard[8][9].
References
- 1. stemcell.com [stemcell.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. dmsmarking.com [dmsmarking.com]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. Janus Kinase (JAK) inhibitors: Drug Safety Communication - FDA Requires Warnings about Increased Risk of Serious Heart-related Events, Cancer, Blood Clots, and Death | FDA [fda.gov]
- 6. Janus kinase inhibitors (JAKi) - referral | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Important safety information for Janus kinase (JAK) inhibitors | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 8. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Jak-IN-4
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of Jak-IN-4, a potent Janus kinase (JAK) inhibitor. This document provides immediate, essential safety protocols and logistical information to ensure a safe laboratory environment.
Immediate Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the following information is based on the closely related "JAK Inhibitor I." As with any research chemical, the toxicological properties have not been fully evaluated, and it should be handled with care.
Potential Hazards:
-
May be harmful if inhaled, swallowed, or absorbed through the skin.
-
May cause irritation to the skin, eyes, and respiratory tract.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Seek immediate medical attention.[1] |
Personal Protective Equipment (PPE)
A comprehensive selection of PPE is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Recommended Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities or risk of significant exposure, chemical-resistant coveralls may be necessary. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended. |
Operational and Disposal Plans
Handling and Storage:
-
Handle in accordance with good industrial hygiene and safety practices.
-
Avoid breathing dust, fumes, or vapors.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area.
Spill and Accidental Release Measures:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use appropriate absorbent material to contain the spill.
-
Collect: Carefully collect the spilled material and place it in a sealed container for disposal.
-
Clean: Clean the spill area thoroughly.
Disposal Plan: this compound and any contaminated materials should be treated as hazardous waste.
-
Waste Identification: All waste containing this compound must be clearly labeled as hazardous.
-
Containerization: Use leak-proof, compatible containers for waste collection. Do not overfill containers.
-
Segregation: Keep this compound waste separate from other incompatible waste streams.
-
Disposal: Dispose of the hazardous waste through a licensed and certified waste disposal company, following all federal, state, and local regulations. Do not dispose of down the drain or in regular trash.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This generalized protocol outlines a common method for assessing the inhibitory activity of a compound like this compound against a specific Janus kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a target JAK enzyme.
Materials:
-
This compound (or other test inhibitor)
-
Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3)
-
Kinase assay buffer
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a peptide containing a tyrosine residue to be phosphorylated)
-
Detection reagent (e.g., ADP-Glo™, Lumina™)
-
96-well or 384-well plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a multi-well plate, add the kinase assay buffer, the substrate peptide, and the diluted this compound or vehicle control.
-
Enzyme Addition: Add the recombinant JAK enzyme to each well to initiate the kinase reaction.
-
ATP Initiation: Add ATP to each well to start the phosphorylation of the substrate.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 60 minutes).
-
Detection: Add the detection reagent to stop the kinase reaction and generate a signal (e.g., luminescence) that is inversely proportional to the amount of kinase activity.
-
Data Acquisition: Read the plate using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
JAK-STAT Signaling Pathway
The diagram below illustrates the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway, which is the target of this compound.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
